Loreclezole hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
IUPAC Name |
1-[(Z)-2-chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3N3.ClH/c11-7-1-2-8(9(12)3-7)10(13)4-16-6-14-5-15-16;/h1-6H;1H/b10-4-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKSVFLKVCVVFQ-MDZFRNKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=CN2C=NC=N2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C(=C/N2C=NC=N2)/Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl4N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045676 | |
| Record name | Loreclezole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Deep Dive into the Molecular Mechanisms of Loreclezole Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loreclezole (B39811) hydrochloride is a potent anticonvulsant agent that exerts its therapeutic effects through the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors, the primary mediators of inhibitory neurotransmission in the central nervous system.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanism of action of loreclezole, with a particular focus on its subunit-selective interactions. We will delve into the quantitative pharmacological data, detailed experimental protocols employed in its characterization, and visual representations of its signaling pathway and experimental workflows.
Core Mechanism of Action: Selective Potentiation of GABA-A Receptors
Loreclezole's primary mechanism of action is the potentiation of GABA-A receptor function.[1] It binds to a specific allosteric modulatory site on the receptor, enhancing the effect of the endogenous ligand, GABA.[1] This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability. This inhibitory effect underlies its anticonvulsant properties.[4]
A key feature of loreclezole is its remarkable selectivity for GABA-A receptors containing the β2 or β3 subunits over those containing the β1 subunit.[2][5][6] This subunit selectivity is conferred by a single amino acid residue, asparagine (N290 in β2/β3), located in the second transmembrane domain (TM2).[7] In β1 subunits, this position is occupied by serine, which results in a significantly lower affinity for loreclezole.[6][8] This specificity is crucial as it is thought to contribute to loreclezole's favorable side-effect profile, potentially lacking the hypnotic effects associated with less selective GABA-A modulators.[1]
At higher concentrations (in the micromolar range), loreclezole can also directly activate the GABA-A receptor in the absence of GABA, although with a lower efficacy compared to GABA itself or other modulators like propofol.[1]
Quantitative Pharmacological Data
The following table summarizes the key quantitative data that characterize the interaction of loreclezole with GABA-A receptors.
| Parameter | Value | Receptor Subtype / Experimental System | Reference |
| Potentiation of GABA-activated currents | EC50 = 3.2 ± 0.5 µM | Human recombinant α1β2γ2S GABA-A receptors expressed in Xenopus oocytes or HEK cells | [7] |
| Direct Activation of GABA-A Receptor | Induces inward Cl- currents at 50-100 µM | Human recombinant α1β2γ2S GABA-A receptors expressed in Xenopus oocytes | [1] |
| Efficacy of Direct Activation | Current evoked by 100 µM loreclezole is 26% of that induced by 5 µM GABA | Human recombinant α1β2γ2S GABA-A receptors expressed in Xenopus oocytes | [1] |
| [35S]TBPS Binding (low concentration) | Increased binding by up to 28% at 5 µM | Well-washed rat cortical membranes | [1] |
| [35S]TBPS Binding (high concentration) | Inhibition of binding at 50-100 µM | Well-washed rat cortical membranes | [1] |
| Inhibition of GABA-activated currents | IC50 = 40 ± 7.2 µM | Human recombinant α1β1γ2S GABA-A receptors | [7] |
Signaling Pathway of Loreclezole at the GABA-A Receptor
The following diagram illustrates the molecular interactions of loreclezole with the GABA-A receptor and the subsequent signaling cascade.
Caption: Signaling pathway of loreclezole at the GABA-A receptor.
Experimental Protocols
The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of loreclezole.
Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes
This technique is used to measure the ion flow across the membrane of a Xenopus oocyte expressing specific recombinant GABA-A receptor subunits.
Protocol:
-
Preparation of Oocytes: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually dissected and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with a solution containing the cRNAs for the desired human GABA-A receptor subunits (e.g., α1, β2, and γ2S). The oocytes are then incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a saline solution.
-
The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording.
-
The oocyte membrane potential is clamped at a holding potential (e.g., -70 mV).
-
-
Drug Application:
-
A baseline current is established.
-
GABA is applied to the oocyte to elicit a control current response.
-
The oocyte is washed, and then loreclezole is co-applied with GABA to measure the potentiation of the GABA-induced current.
-
To test for direct activation, loreclezole is applied in the absence of GABA.
-
-
Data Analysis: The amplitude of the current responses is measured and analyzed to determine parameters such as EC50 and the degree of potentiation.
[35S]TBPS Radioligand Binding Assay
This assay is used to study the allosteric modulation of the GABA-A receptor by measuring the binding of the radiolabeled convulsant t-butylbicyclophosphorothionate ([35S]TBPS), which binds within the ion channel.
Protocol:
-
Membrane Preparation: Rat cerebral cortices are homogenized in a buffer solution and centrifuged to isolate the crude synaptosomal membrane fraction. The membranes are washed multiple times to remove endogenous GABA.
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of [35S]TBPS.
-
Increasing concentrations of loreclezole are added to the incubation mixture.
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 90 minutes) to reach equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specific binding.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The amount of bound [35S]TBPS is plotted against the concentration of loreclezole to determine its effect on radioligand binding.
Experimental Workflow for Characterizing Loreclezole's Mechanism
The following diagram outlines a typical experimental workflow for the characterization of a novel GABA-A receptor modulator like loreclezole.
Caption: Experimental workflow for elucidating loreclezole's mechanism.
Conclusion
Loreclezole hydrochloride is a well-characterized anticonvulsant that acts as a positive allosteric modulator of GABA-A receptors. Its mechanism of action is distinguished by its high selectivity for receptors containing the β2 or β3 subunits, a property determined by a single amino acid. This subunit selectivity likely contributes to its specific pharmacological profile. The experimental approaches detailed in this guide, including electrophysiology and radioligand binding assays, have been instrumental in defining these molecular interactions. A thorough understanding of loreclezole's mechanism of action provides a valuable framework for the development of novel, more selective, and efficacious therapies for epilepsy and other neurological disorders.
References
- 1. Direct activation of GABAA receptors by loreclezole, an anticonvulsant drug with selectivity for the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanisms of antiseizure drug activity at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. Loreclezole enhances apparent desensitization of recombinant GABAA receptor currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The modulatory action of loreclezole at the gamma-aminobutyric acid type A receptor is determined by a single amino acid in the beta 2 and beta 3 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subunit-selective modulation of GABAA receptors by the non-steroidal anti-inflammatory agent, mefenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
The Pharmacological Profile of Loreclezole Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loreclezole (B39811) hydrochloride is a novel anticonvulsant and anxiolytic agent that exhibits a unique pharmacological profile centered on its activity as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] This document provides a comprehensive technical overview of the pharmacological properties of loreclezole, including its mechanism of action, pharmacodynamics, and key experimental findings. Detailed experimental protocols and quantitative data are presented to support further research and development efforts in the field of neuroscience and pharmacology.
Mechanism of Action
Loreclezole exerts its pharmacological effects by potentiating GABA-A receptor function.[1] Unlike benzodiazepines, which bind at the interface of α and γ subunits, loreclezole interacts with a distinct allosteric modulatory site on the β subunits of the GABA-A receptor.[1][3][4] This interaction enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and subsequent hyperpolarization of the neuronal membrane.[4][5] This potentiation of GABAergic inhibition underlies its anticonvulsant and anxiolytic properties.
Subunit Selectivity
A key feature of loreclezole's mechanism is its selectivity for GABA-A receptors containing β2 or β3 subunits over those with a β1 subunit.[6][7] This subunit specificity is conferred by a single amino acid residue within the β subunit.[7] Receptors containing β2 or β3 subunits exhibit a significantly higher affinity for loreclezole.[7] This selectivity may contribute to its specific pharmacological profile and potentially a more favorable side-effect profile compared to non-selective GABA-A modulators.
Direct Activation and Allosteric Modulation
At higher concentrations (50-100 μM), loreclezole can directly activate the GABA-A receptor in the absence of GABA, inducing chloride currents.[1] However, its primary mechanism at therapeutic concentrations is the positive allosteric modulation of GABA-induced currents.[6] This dual action, with a more pronounced modulatory effect at lower concentrations, distinguishes it from other GABA-A active compounds.
Pharmacodynamics
The pharmacodynamic effects of loreclezole have been characterized through a variety of in vitro and in vivo studies, demonstrating its anticonvulsant and anxiolytic potential.
In Vitro Electrophysiology
Electrophysiological studies using techniques such as the two-electrode voltage clamp in Xenopus oocytes and patch-clamp recordings in transfected cell lines have been instrumental in elucidating the effects of loreclezole on GABA-A receptor function.[1][8] These studies have consistently shown that loreclezole potentiates GABA-activated chloride currents in a concentration-dependent manner, particularly in receptors containing β2 or β3 subunits.[6]
In Vivo Anticonvulsant Activity
In animal models, loreclezole has demonstrated significant protection against seizures induced by pentylenetetrazol.[2][3] Its efficacy in this model is comparable to that of barbiturates and chlormethiazole.[9] However, it is less active in the maximal electroshock test, suggesting a specific profile of anticonvulsant activity.[3]
Quantitative Pharmacological Data
The following tables summarize key quantitative data from various studies on loreclezole hydrochloride.
Table 1: In Vitro Efficacy of Loreclezole on GABA-A Receptors
| Parameter | Receptor Subunit Composition | Value | Reference |
| Loreclezole-induced Current (as % of 5 µM GABA) | α1β2γ2S | 26% at 100 µM | [1] |
| Propofol-induced Current (as % of 5 µM GABA) | α1β2γ2S | 98% at 100 µM | [1] |
Table 2: In Vitro Binding Affinity of Loreclezole
| Ligand | Assay | IC50 Value (µM) | Reference |
| Loreclezole | [35S]TBPS displacement | 4.34 ± 0.68 | [9] |
| Pentobarbitone | [35S]TBPS displacement | 37.39 ± 3.24 | [9] |
| Chlormethiazole | [35S]TBPS displacement | 82.10 ± 8.52 | [9] |
Table 3: In Vivo Anticonvulsant Activity of Loreclezole
| Compound | ED50 (mg/kg) for increasing pentylenetetrazol seizure threshold | Reference |
| Diazepam | 1.3 | [9] |
| Pentobarbitone | 16 | [9] |
| Chlormethiazole | 22 | [9] |
| Loreclezole | 25 | [9] |
Signaling Pathways and Experimental Workflows
Loreclezole's Modulation of the GABA-A Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of loreclezole at the GABA-A receptor.
Caption: Allosteric modulation of the GABA-A receptor by Loreclezole.
Experimental Workflow for Two-Electrode Voltage Clamp (TEVC) Assay
The diagram below outlines a typical experimental workflow for assessing the effect of loreclezole on GABA-A receptors expressed in Xenopus oocytes.
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
Detailed Experimental Protocols
Protocol for Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Objective: To measure the potentiation of GABA-induced chloride currents by loreclezole on recombinant GABA-A receptors.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human recombinant GABA-A receptor subunits (e.g., α1, β2, γ2S)
-
Collagenase solution
-
Barth's solution
-
Recording chamber
-
Two-electrode voltage clamp amplifier
-
Glass microelectrodes (filled with 3 M KCl)
-
Perfusion system
-
GABA solutions of varying concentrations
-
This compound solutions of varying concentrations
Procedure:
-
Oocyte Preparation: Surgically remove oocytes from an anesthetized female Xenopus laevis.
-
Defolliculation: Treat the oocytes with collagenase to remove the follicular layer.
-
cRNA Injection: Inject oocytes with a solution containing the cRNAs for the desired GABA-A receptor subunits.
-
Incubation: Incubate the injected oocytes in Barth's solution at 18°C for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current injection).
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Establish a baseline current.
-
Apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a control inward current.
-
After washout and return to baseline, co-apply the same concentration of GABA with varying concentrations of loreclezole.
-
Record the peak amplitude of the inward current in the presence of loreclezole.
-
-
Data Analysis:
-
Measure the peak current amplitude for each condition.
-
Calculate the potentiation by loreclezole as the percentage increase in current amplitude compared to the GABA-alone control.
-
Plot the percentage potentiation against the loreclezole concentration to generate a dose-response curve and determine the EC50.
-
Protocol for [35S]TBPS Binding Assay in Rat Cortical Membranes
Objective: To determine the affinity of loreclezole for the GABA-A receptor-associated chloride channel using a radioligand binding assay.
Materials:
-
Rat cerebral cortex tissue
-
Homogenization buffer (e.g., Tris-HCl)
-
Centrifuge
-
[35S]t-butylbicyclophosphorothionate ([35S]TBPS)
-
This compound solutions of varying concentrations
-
Non-specific binding control (e.g., picrotoxin)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
-
Binding Assay:
-
In a series of tubes, add a fixed amount of the prepared membrane protein.
-
Add varying concentrations of loreclezole.
-
Add a fixed concentration of [35S]TBPS.
-
For non-specific binding, add a high concentration of a competing ligand like picrotoxin.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration (e.g., 90 minutes) to reach equilibrium.
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the loreclezole concentration.
-
Determine the IC50 value (the concentration of loreclezole that inhibits 50% of the specific [35S]TBPS binding) from the resulting competition curve.
-
Conclusion
This compound represents a significant compound in the study of GABA-A receptor pharmacology due to its unique mechanism of action and subunit selectivity. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating its therapeutic potential and for the development of novel, more selective GABAergic modulators. Further research into the pharmacokinetics and clinical efficacy of loreclezole is warranted to fully understand its place in the therapeutic landscape.
References
- 1. Direct activation of GABAA receptors by loreclezole, an anticonvulsant drug with selectivity for the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Loreclezole - Wikipedia [en.wikipedia.org]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. Loreclezole enhances apparent desensitization of recombinant GABAA receptor currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The modulatory action of loreclezole at the gamma-aminobutyric acid type A receptor is determined by a single amino acid in the beta 2 and beta 3 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Loreclezole inhibition of recombinant alpha1beta1gamma2L GABA(A) receptor single channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A behavioural and neurochemical study in rats of the pharmacology of loreclezole, a novel allosteric modulator of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Loreclezole hydrochloride as a selective GABAA receptor modulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Loreclezole (B39811) hydrochloride is a subtype-selective positive allosteric modulator of the γ-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] This document provides a comprehensive technical overview of loreclezole, focusing on its mechanism of action, selectivity for specific GABAA receptor subunits, and the experimental methodologies used to characterize its pharmacological profile. Quantitative data from various studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's properties.
Introduction
GABAa receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission.[2] They are pentameric structures assembled from a variety of subunits (α, β, γ, δ, ε, θ, π, and ρ), leading to a wide diversity of receptor subtypes with distinct pharmacological properties.[3] Loreclezole is an anticonvulsant compound that potentiates GABA-induced chloride currents by binding to a novel allosteric site on the GABAA receptor, distinct from the binding sites for GABA, benzodiazepines, and barbiturates.[4][5][6] Its selectivity for receptors containing β2 or β3 subunits over those with β1 subunits makes it a valuable tool for studying the physiological and pathological roles of different GABAA receptor subtypes.[7][8][9]
Mechanism of Action and Subtype Selectivity
Loreclezole acts as a positive allosteric modulator, enhancing the effect of GABA at the GABAA receptor.[1] This potentiation of the GABA-induced current is significantly greater at receptors containing the β2 or β3 subunits compared to those containing the β1 subunit.[7][9] This selectivity is conferred by a single amino acid residue, an asparagine at position 289 in the β2 subunit and 290 in the β3 subunit, which is a serine in the β1 subunit.[10][11]
In addition to its potentiating effects, loreclezole can also enhance the apparent desensitization of GABAA receptor currents at higher concentrations.[7][12] This effect appears to be independent of the β subunit subtype, suggesting a different binding site or mechanism for this action.[7] At very high concentrations (in the micromolar range), loreclezole can directly activate the GABAA receptor in the absence of GABA.[4]
Quantitative Data
The following tables summarize the quantitative data on the efficacy, potency, and binding characteristics of loreclezole hydrochloride from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy and Potency of Loreclezole
| Parameter | Receptor Subtype | Value | Experimental System | Reference |
| Potentiation of GABA-evoked current | α1β2γ2S | >300-fold higher affinity than β1-containing receptors | Xenopus oocytes | [8] |
| Current Evoked (as % of 5 µM GABA) | α1β2γ2S | 26% at 100 µM | Xenopus oocytes | [4] |
| [35S]TBPS Binding Increase | Rat cortical membranes | 28% at 5 µM | Radioligand Binding Assay | [4] |
| IC50 for [35S]TBPS displacement | Rat cortical membranes | 4.34 +/- 0.68 µM | Radioligand Binding Assay | [6] |
| Potentiation of GABA response | Dopaminergic neurons | 152% of control at 1 µM, 175% at 10 µM | Whole-cell patch clamp | [9] |
Table 2: In Vivo Anticonvulsant Activity of Loreclezole
| Parameter | Animal Model | Value | Reference |
| ED50 (Pentylenetetrazol-induced seizures) | Rat | 25 mg/kg | [6] |
| ED50 (Decreased locomotion) | Rat | 25 mg/kg | [6] |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is commonly used to study the electrophysiological properties of ion channels, such as GABAA receptors, expressed in a heterologous system.
Methodology:
-
Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually dissected and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β1/β2/β3, γ2).
-
Incubation: Injected oocytes are incubated for 1-7 days to allow for receptor expression.
-
Electrophysiological Recording: Oocytes are placed in a recording chamber and perfused with a recording solution (e.g., ND96). Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
Drug Application: GABA and loreclezole are applied to the oocyte via the perfusion system. The resulting currents are recorded and analyzed.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a ligand (in this case, loreclezole) to its receptor.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate the membrane fraction containing the GABAA receptors.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand that binds to a specific site on the GABAA receptor complex (e.g., [35S]TBPS, which binds to the chloride channel pore).
-
Competition Assay: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (loreclezole).
-
Separation and Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
Visualizations
Signaling Pathway of Loreclezole at the GABAA Receptor
Caption: Loreclezole's allosteric modulation of the GABAA receptor.
Experimental Workflow for Characterizing Loreclezole's Effect
Caption: Workflow for electrophysiological analysis of loreclezole.
Conclusion
This compound is a potent and selective modulator of GABAA receptors containing β2 or β3 subunits. Its well-characterized mechanism of action and subtype selectivity make it an invaluable pharmacological tool for dissecting the complex roles of GABAA receptor subtypes in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of GABAergic neurotransmission.
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct activation of GABAA receptors by loreclezole, an anticonvulsant drug with selectivity for the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo studies on the mechanism of action of the broad spectrum anticonvulsant loreclezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A behavioural and neurochemical study in rats of the pharmacology of loreclezole, a novel allosteric modulator of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Loreclezole enhances apparent desensitization of recombinant GABAA receptor currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The modulatory action of loreclezole at the gamma-aminobutyric acid type A receptor is determined by a single amino acid in the beta 2 and beta 3 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. beta-Carboline gamma-aminobutyric acidA receptor inverse agonists modulate gamma-aminobutyric acid via the loreclezole binding site as well as the benzodiazepine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Loreclezole inhibition of recombinant alpha1beta1gamma2L GABA(A) receptor single channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Activity Relationship of Loreclezole Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loreclezole hydrochloride is a potent and selective positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel crucial for mediating fast inhibitory neurotransmission in the central nervous system. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of Loreclezole, detailing its mechanism of action, subunit-selective interactions, and the molecular determinants of its activity. The document summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of its signaling pathway and experimental workflows to facilitate a deeper understanding for researchers in neuropharmacology and drug development.
Introduction
Loreclezole, a triazole derivative, has been extensively studied for its anticonvulsant properties. Its primary mechanism of action involves the potentiation of GABA-A receptor function, leading to an enhanced inhibitory effect of GABA, the principal inhibitory neurotransmitter in the brain.[1] Unlike benzodiazepines, which also modulate the GABA-A receptor, Loreclezole interacts with a distinct allosteric site, exhibiting a unique pharmacological profile.[2] This guide delves into the critical structural features of Loreclezole and its analogs that govern their interaction with the GABA-A receptor and their resulting biological activity.
Mechanism of Action
The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations (e.g., α, β, γ, δ).[3] The binding of GABA to its receptor opens a central chloride (Cl⁻) ion channel, leading to an influx of Cl⁻ and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability.[4]
Loreclezole acts as a positive allosteric modulator, meaning it enhances the effect of GABA without directly activating the receptor itself.[1][5] It binds to a site on the GABA-A receptor that is distinct from the GABA binding site and the benzodiazepine (B76468) binding site.[2] This binding event increases the affinity of GABA for its receptor and/or enhances the channel gating kinetics, resulting in a greater Cl⁻ influx for a given concentration of GABA.
A noteworthy characteristic of Loreclezole is its dual action. At lower micromolar concentrations, it potentiates GABA-evoked currents. However, at higher concentrations (above 6 µM), it can enhance the rate and degree of apparent desensitization of the receptor, an effect that appears to be independent of the β-subunit subtype.[6][7]
Structural Activity Relationship (SAR) and Subunit Selectivity
The most striking feature of Loreclezole's SAR is its profound selectivity for GABA-A receptors containing specific β subunits.
Crucial Role of the β Subunit
Electrophysiological studies have unequivocally demonstrated that Loreclezole's potentiating effect is significantly more pronounced at GABA-A receptors containing β2 or β3 subunits compared to those containing the β1 subunit.[3] The affinity for β2/β3-containing receptors is reported to be over 300-fold higher than for β1-containing receptors.[3]
The "Loreclezole Site" - A Single Amino Acid Determinant
The molecular basis for this subunit selectivity has been pinpointed to a single amino acid residue within the second transmembrane domain (TM2) of the β subunit. An asparagine residue at position 289 in the β2 subunit (and the homologous Asn-290 in β3) is essential for high-affinity binding and potentiation by Loreclezole.[3] Mutation of this asparagine to a serine (the corresponding residue in the β1 subunit) abolishes the sensitivity to Loreclezole. Conversely, mutating the serine in the β1 subunit to an asparagine confers Loreclezole sensitivity.[3]
Binding Pocket in the Transmembrane Domain
The Loreclezole binding site is located within the transmembrane domain (TMD) of the GABA-A receptor, at the interface between subunits.[7] More specifically, evidence suggests that Loreclezole binds with the highest affinity to the α+–β− subunit interface.[8] This is in contrast to benzodiazepines, which bind at the α+/γ− interface in the extracellular domain.
Quantitative Data
The following tables summarize the available quantitative data for Loreclezole's interaction with the GABA-A receptor. While extensive SAR data for a broad range of analogs is not publicly available, the data for Loreclezole itself provides a solid benchmark for its activity.
Table 1: Binding Affinities and Potencies of Loreclezole
| Parameter | Value | Receptor/Assay Condition | Reference |
| IC₅₀ | 9.3 ± 0.9 µM | Inhibition of [³H]azietomidate incorporation (β+ sites) in the presence of GABA | [8] |
| IC₅₀ (high affinity) | 1.4 ± 1.2 µM | Inhibition of [³H]R-mTFD-MPAB photolabeling (α+–β− site) | [8] |
| IC₅₀ (low affinity) | 320 ± 120 µM | Inhibition of [³H]R-mTFD-MPAB photolabeling (γ+–β− site) | [8] |
| EC₅₀ | 9 µM | Potentiation of GABA-evoked currents in hippocampal CA1 pyramidal cells | [4] |
Table 2: Electrophysiological Effects of Loreclezole
| Effect | Concentration | Receptor Subunit Composition | Observation | Reference |
| Potentiation | 3 µM | Wild-type (β2/β3 containing) | Robust potentiation of GABA EC₂₀ response | [9] |
| Direct Activation | 100 µM | α1β2γ2S | Induced inward Cl⁻ current (26% of 5 µM GABA response) | [5] |
| Desensitization | > 6 µM | Independent of β subunit | Enhanced degree and rate of apparent desensitization | [6] |
Experimental Protocols
The characterization of Loreclezole's activity relies on a combination of radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay ([³⁵S]TBPS)
This assay is used to assess the interaction of compounds with the picrotoxin/convulsant site on the GABA-A receptor chloride channel. Loreclezole allosterically inhibits the binding of [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS).[5]
Methodology:
-
Membrane Preparation: Whole brains or specific brain regions (e.g., cortex, cerebellum) are homogenized in a sucrose (B13894) buffer and centrifuged to obtain a crude synaptosomal (P2) fraction. The pellet is washed multiple times to remove endogenous GABA.
-
Incubation: Aliquots of the washed membrane preparation are incubated with a fixed concentration of [³⁵S]TBPS (e.g., 2 nM) and varying concentrations of Loreclezole or other test compounds.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., picrotoxin). Specific binding is calculated by subtracting non-specific from total binding. IC₅₀ values are determined by non-linear regression analysis of the competition binding curves.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is widely used to study the function of ion channels expressed in a heterologous system.
Methodology:
-
Oocyte Preparation: Oocytes are surgically removed from Xenopus laevis frogs and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage recording and one for current injection). The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Drug Application: GABA, Loreclezole, and other modulators are applied to the oocyte via a perfusion system.
-
Data Acquisition: The current flowing across the oocyte membrane is recorded in response to the application of GABA and the test compounds. The potentiation of the GABA-induced current by Loreclezole is quantified.
Whole-Cell Patch-Clamp Recording
This high-resolution technique allows for the recording of currents from a single cell.
Methodology:
-
Cell Culture: A suitable cell line (e.g., HEK293, L929) is transiently or stably transfected with plasmids encoding the desired GABA-A receptor subunits.
-
Pipette Preparation: Glass micropipettes with a resistance of 3-7 MΩ are fabricated and filled with an internal solution mimicking the intracellular ionic composition.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal".
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.
-
Recording: The cell is voltage-clamped at a holding potential. GABA and Loreclezole are applied to the cell via a rapid perfusion system.
-
Data Analysis: The potentiation of GABA-activated currents, as well as any effects on channel kinetics (e.g., activation, deactivation, desensitization), are analyzed.
Visualizations
Signaling Pathway
The following diagram illustrates the signaling pathway of the GABA-A receptor and the modulatory effect of Loreclezole.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Development of quantitative structure-activity relationships and classification models for anticonvulsant activity of hydantoin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional GABAA receptor heterogeneity of acutely dissociated hippocampal CA1 pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct activation of GABAA receptors by loreclezole, an anticonvulsant drug with selectivity for the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Loreclezole enhances apparent desensitization of recombinant GABAA receptor currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Loreclezole inhibition of recombinant alpha1beta1gamma2L GABA(A) receptor single channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identifying Drugs that Bind Selectively to Intersubunit General Anesthetic Sites in the α1β3γ2 GABAAR Transmembrane Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Early-Stage Research of Loreclezole Hydrochloride's Anticonvulsant Properties
Introduction
Loreclezole (B39811) is a broad-spectrum anticonvulsant agent that garnered significant interest in early-stage research for its novel mechanism of action. Unlike many conventional antiepileptic drugs, Loreclezole's primary therapeutic effects are mediated through a specific and potent modulation of the γ-aminobutyric acid type A (GABA-A) receptor complex.[1][2] This technical guide provides a comprehensive overview of the foundational preclinical and early clinical research that characterized the anticonvulsant profile of Loreclezole hydrochloride. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology of GABA-A receptor modulators.
Core Mechanism of Action: Selective GABA-A Receptor Modulation
Early-stage research established that Loreclezole's primary mechanism of action is the potentiation of GABA-A receptor function.[3] It acts as a positive allosteric modulator, enhancing the effect of GABA, the principal inhibitory neurotransmitter in the central nervous system.[1]
A key finding was Loreclezole's selectivity for GABA-A receptors containing specific β subunits.[4] Its potentiating effect occurs with high affinity at receptors incorporating either the β2 or β3 subunit, but not the β1 subunit.[4][5] This selectivity is conferred by a single amino acid residue within the transmembrane domain of the β2 and β3 subunits.[6] This subunit-selective action distinguishes it from non-selective modulators like barbiturates.[2]
At higher concentrations (above 6 µM), Loreclezole exhibits a secondary, inhibitory action by increasing the rate and degree of apparent desensitization of the GABA-A receptor current.[4] This effect is independent of the β-subunit composition, suggesting a separate, novel allosteric binding site.[4][5] Furthermore, at very high concentrations (50-100 µM), Loreclezole can directly activate the GABA-A receptor's chloride channel in the absence of GABA, although with lower efficacy compared to agents like propofol.[3]
References
- 1. Molecular mechanisms of antiseizure drug activity at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo studies on the mechanism of action of the broad spectrum anticonvulsant loreclezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct activation of GABAA receptors by loreclezole, an anticonvulsant drug with selectivity for the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Loreclezole enhances apparent desensitization of recombinant GABAA receptor currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Loreclezole inhibition of recombinant alpha1beta1gamma2L GABA(A) receptor single channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The modulatory action of loreclezole at the gamma-aminobutyric acid type A receptor is determined by a single amino acid in the beta 2 and beta 3 subunit - PMC [pmc.ncbi.nlm.nih.gov]
Loreclezole Hydrochloride: A Technical Guide to Understanding GABAA Receptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of loreclezole (B39811) hydrochloride, a valuable pharmacological tool for the study of γ-aminobutyric acid type A (GABAA) receptor subtypes. Loreclezole, an anticonvulsant compound, exhibits a unique profile as a positive allosteric modulator with marked selectivity for GABAA receptors containing β2 or β3 subunits.[1][2][3][4][5][6] This document details its mechanism of action, summarizes key quantitative data from pivotal studies, outlines experimental protocols for its use, and presents visual representations of relevant signaling pathways and workflows. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize loreclezole in the exploration of GABAergic neurotransmission and the development of novel therapeutics.
Introduction to Loreclezole and GABAA Receptors
The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[7][8] These receptors are pentameric structures assembled from a variety of subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π), with the most common formation being a combination of two α, two β, and one γ subunit.[9][10] The specific subunit composition determines the receptor's pharmacological and physiological properties.
Loreclezole is a triazole derivative that acts as a sedative and anticonvulsant.[11] Its primary mechanism of action is the positive allosteric modulation of GABAA receptors.[11][12] Notably, loreclezole's effects are largely dependent on the presence of either the β2 or β3 subunit within the receptor complex, making it a critical tool for differentiating the roles of these specific receptor subtypes.[2][9][13]
Mechanism of Action and Subtype Selectivity
Loreclezole enhances the function of GABAA receptors by binding to a site distinct from the GABA binding site. This allosteric modulation potentiates the GABA-activated chloride current, leading to increased neuronal inhibition.[11]
The Molecular Basis of β2/β3 Selectivity
The selectivity of loreclezole for β2- and β3-containing GABAA receptors is conferred by a single amino acid residue.[9][14] Studies involving site-directed mutagenesis have identified an asparagine (Asn) residue at position 289 of the β2 subunit and position 290 of the β3 subunit as crucial for high-affinity loreclezole binding.[9] The corresponding residue in the loreclezole-insensitive β1 subunit is a serine.[9] Mutation of this serine to asparagine in the β1 subunit renders the receptor sensitive to loreclezole, while the reverse mutation in β2 or β3 subunits abolishes sensitivity.[9] This specific molecular determinant allows for the precise dissection of the physiological roles of β2/β3-containing receptors versus those containing the β1 subunit.
Dual Modulatory Effects
Loreclezole exhibits a dual modulatory action. At lower concentrations, it acts as a positive allosteric modulator, potentiating GABA-evoked currents.[15] However, at higher concentrations (above 6 µM), it can enhance the rate and degree of apparent desensitization of the GABAA receptor.[2] This inhibitory action is independent of the β-subunit subtype, suggesting a separate, novel allosteric binding site.[2][15]
Quantitative Data on Loreclezole's Effects
The following tables summarize quantitative data from various studies on the effects of loreclezole on GABAA receptor function.
| Parameter | Receptor Subtype | Concentration | Effect | Reference |
| [35S]TBPS Binding | Rat Cortical Membranes | 5 µM | 28% increase | [1] |
| 50-100 µM | Inhibition | [1] | ||
| GABA-Evoked Current | α1β2γ2S | 100 µM | Direct activation (26% of 5 µM GABA) | [1] |
| Wild-Type Purkinje Neurons | 3 µM | Potentiation of GABA EC20 response | [16] | |
| Seizure Threshold | Male Lister Hooded Rats | 10-75 mg/kg (i.p.) | Dose-dependent increase | [4] |
Experimental Protocols
Electrophysiological Recording in Xenopus Oocytes
This protocol is used to assess the modulatory effect of loreclezole on recombinant GABAA receptors expressed in Xenopus oocytes.
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.
-
cRNA Injection: Inject oocytes with cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2S). Incubate for 2-4 days to allow for receptor expression.
-
Two-Electrode Voltage Clamp: Place an oocyte in a recording chamber continuously perfused with frog Ringer's solution. Impale the oocyte with two microelectrodes (voltage and current).
-
Drug Application: Apply GABA at a submaximal concentration (e.g., EC20) to elicit a baseline current. Co-apply GABA with varying concentrations of loreclezole to determine its potentiating or inhibitory effects.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of loreclezole. Calculate the percentage potentiation or inhibition.
[35S]TBPS Binding Assay
This assay is used to study the allosteric modulation of the GABAA receptor ionophore by loreclezole in native membrane preparations.
-
Membrane Preparation: Homogenize rat cerebral cortex in a suitable buffer and centrifuge to isolate the membrane fraction. Wash the membranes to remove endogenous GABA.
-
Binding Reaction: Incubate the washed membranes with [35S]TBPS in the presence and absence of loreclezole at various concentrations.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding of [35S]TBPS at each loreclezole concentration and analyze the data to determine the modulatory effects.
Visualizing Pathways and Workflows
GABAA Receptor Signaling Pathway
Caption: Simplified signaling pathway of a β2/β3-containing GABAA receptor modulated by loreclezole.
Experimental Workflow for Assessing Loreclezole Activity
References
- 1. Direct activation of GABAA receptors by loreclezole, an anticonvulsant drug with selectivity for the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Loreclezole enhances apparent desensitization of recombinant GABAA receptor currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loreclezole hydrochloride | GABAA Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. The modulatory action of loreclezole at the gamma-aminobutyric acid type A receptor is determined by a single amino acid in the beta 2 and beta 3 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Loreclezole - Wikipedia [en.wikipedia.org]
- 12. Molecular mechanisms of antiseizure drug activity at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. Loreclezole inhibition of recombinant alpha1beta1gamma2L GABA(A) receptor single channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Modulatory Effects of Loreclezole Hydrochloride on Neuronal Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loreclezole (B39811) hydrochloride is a potent anticonvulsant agent that exerts its effects by modulating neuronal inhibition through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative pharmacology, and experimental methodologies associated with loreclezole's action. A key feature of loreclezole is its subunit-selective potentiation of GABA-A receptors, demonstrating a significantly higher affinity for receptors containing β2 or β3 subunits over those with the β1 subunit. This selectivity is attributed to a single amino acid residue within the transmembrane domain of the β subunit. This document summarizes key quantitative data, details common experimental protocols for studying loreclezole's effects, and provides visual representations of its mechanism and experimental workflows.
Introduction
Neuronal inhibition in the central nervous system is predominantly mediated by the neurotransmitter γ-aminobutyric acid (GABA) acting on GABA-A receptors. These receptors are ligand-gated ion channels that, upon activation, conduct chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of action potential firing. The GABA-A receptor is a pentameric complex assembled from a variety of subunits (α, β, γ, δ, ε, θ, π, and ρ), with the specific subunit composition determining its pharmacological and physiological properties[1].
Loreclezole hydrochloride is an anticonvulsant and anxiolytic compound that enhances GABA-A receptor function[2]. It acts as a positive allosteric modulator, binding to a site on the receptor distinct from the GABA binding site to potentiate the effect of GABA[3][4]. This potentiation leads to an increased influx of chloride ions and enhanced neuronal inhibition. A defining characteristic of loreclezole is its selectivity for GABA-A receptors containing the β2 or β3 subunits[4][5]. This guide delves into the specifics of this interaction.
Mechanism of Action: Potentiation of GABA-A Receptor Function
Loreclezole enhances the function of GABA-A receptors by increasing the apparent affinity of GABA for its receptor and by directly activating the receptor at higher concentrations[3]. This allosteric modulation results in a greater chloride current for a given concentration of GABA, thereby strengthening inhibitory neurotransmission.
Subunit Selectivity
The modulatory action of loreclezole is critically dependent on the β subunit isoform present in the GABA-A receptor complex. Receptors containing β2 or β3 subunits exhibit a significantly higher affinity for loreclezole, with some studies reporting a greater than 300-fold difference in affinity compared to receptors containing the β1 subunit[4][6][7]. This selectivity is conferred by a single amino acid residue: an asparagine (Asn) at position 289 in the β2 subunit and at position 290 in the β3 subunit, located in the second transmembrane domain (TM2)[4][6]. In the β1 subunit, this position is occupied by a serine residue[4].
Dual Actions: Potentiation and Desensitization
While loreclezole is primarily known for its potentiating effects, at higher concentrations (above 6 μM), it can also enhance the rate and extent of apparent desensitization of the whole-cell current[5]. This effect appears to be independent of the β-subunit subtype and is not blocked by the benzodiazepine (B76468) antagonist flumazenil, suggesting a separate, novel inhibitory allosteric site[5].
Quantitative Data
The following tables summarize the quantitative data from various in vitro and in vivo studies on this compound.
Table 1: Electrophysiological Effects of Loreclezole on GABA-A Receptors
| Parameter | Receptor Subunit Composition | Cell Type | Loreclezole Concentration | Effect | Reference |
| GABA-evoked Current | α1β2γ2S | Xenopus oocytes | 100 µM | 26% of the current induced by 5 µM GABA (direct activation) | [3] |
| Desensitization | Not specified | L929 fibroblasts and cultured mouse cortical neurons | > 6 µM | Enhanced degree and rate of apparent desensitization | [5] |
| Muscimol Response Potentiation | Native | Rat cuneate nucleus slices | 10 µM | 0.121 ± 0.037 log unit potentiation | [8] |
| Muscimol Response Potentiation | Native | Rat cuneate nucleus slices | 50 µM | 0.071 ± 0.039 log unit potentiation | [8] |
Table 2: Binding Affinities and Modulatory Effects of Loreclezole
| Assay | Preparation | Ligand | Loreclezole Concentration | Effect | Reference |
| [³⁵S]TBPS Binding | Rat cortical membranes | [³⁵S]TBPS | 5 µM | Up to 28% increase | [3] |
| [³⁵S]TBPS Binding | Rat cortical membranes | [³⁵S]TBPS | 50-100 µM | Inhibition | [3] |
| [³H]Flunitrazepam Binding | Rat whole brain synaptic membranes | [³H]Flunitrazepam | 100 µM | Decrease in K_D from 3.9 ± 0.29 nM to 2.7 ± 0.10 nM | [8] |
| [³H]Flunitrazepam Binding | Rat whole brain synaptic membranes | [³H]Flunitrazepam | 300 µM | Maximum enhancement of 47.3 ± 2.83% | [8] |
| [³⁵S]TBPS Binding | Rat cortical membrane | [³⁵S]TBPS | IC₅₀ | 4.34 ± 0.68 µM | [2] |
Table 3: In Vivo Anticonvulsant and Sedative Effects of Loreclezole
| Model | Species | Parameter | Loreclezole Dose (mg/kg) | Effect | Reference |
| Pentylenetetrazol-induced seizure | Rat | ED₅₀ | 25 | Increase in seizure threshold | [2] |
| Locomotor activity | Rat | ED₅₀ | 25 | Decrease in locomotion | [2] |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is commonly used to study the function of recombinant ion channels expressed in Xenopus oocytes.
Methodology:
-
Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually dissected and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2S). Injected oocytes are incubated for 1-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution.
-
Two glass microelectrodes filled with KCl are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -50 to -70 mV).
-
GABA and loreclezole are applied to the oocyte via the perfusion system.
-
The resulting chloride currents are recorded and analyzed.
-
Whole-Cell Patch-Clamp Recording in Mammalian Cells
This technique allows for the recording of currents from the entire cell membrane of a single cell.
Methodology:
-
Cell Culture and Transfection: A mammalian cell line (e.g., L929 fibroblasts or HEK293 cells) is cultured. The cells are transiently transfected with plasmids containing the cDNAs for the desired GABA-A receptor subunits.
-
Electrophysiological Recording:
-
A coverslip with adherent transfected cells is placed in a recording chamber on an inverted microscope.
-
The chamber is perfused with an extracellular solution.
-
A glass micropipette with a fire-polished tip, filled with an intracellular solution, is brought into contact with a cell.
-
A high-resistance seal ("giga-seal") is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette tip is ruptured by gentle suction, establishing the whole-cell configuration.
-
The membrane potential is clamped, and currents are recorded in response to the application of GABA and loreclezole.
-
Radioligand Binding Assays
These assays are used to determine the affinity of a drug for a specific receptor.
Methodology for [³⁵S]TBPS Binding:
-
Membrane Preparation: Rat cerebral cortices are homogenized in a buffer and centrifuged to pellet the membranes. The membranes are washed multiple times to remove endogenous GABA.
-
Binding Reaction: The membrane preparation is incubated with the radioligand [³⁵S]TBPS and varying concentrations of loreclezole in a buffer.
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. IC₅₀ values are determined by non-linear regression analysis.
Visualizations
Signaling Pathway of Loreclezole's Action
Caption: Loreclezole's mechanism of action on the GABA-A receptor.
Experimental Workflow for Electrophysiology
Caption: Workflow for electrophysiological analysis of loreclezole.
Logical Relationship of Loreclezole's Subunit Selectivity
Caption: Loreclezole's differential affinity for GABA-A receptor β subunits.
Conclusion
This compound is a valuable pharmacological tool for studying the GABAergic system and represents a class of anticonvulsant drugs with a specific mechanism of action. Its potentiation of GABA-A receptors, coupled with its selectivity for β2/β3 subunits, provides a means to dissect the roles of different GABA-A receptor isoforms in neuronal circuits and in the pathophysiology of epilepsy. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of neuroscience and pharmacology. Further investigation into the dual modulatory effects of loreclezole may provide deeper insights into the complex regulation of GABA-A receptor function.
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. A behavioural and neurochemical study in rats of the pharmacology of loreclezole, a novel allosteric modulator of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct activation of GABAA receptors by loreclezole, an anticonvulsant drug with selectivity for the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The modulatory action of loreclezole at the gamma-aminobutyric acid type A receptor is determined by a single amino acid in the beta 2 and beta 3 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loreclezole enhances apparent desensitization of recombinant GABAA receptor currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. The modulatory action of loreclezole at the gamma-aminobutyric acid type A receptor is determined by a single amino acid in the beta 2 and beta 3 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions between loreclezole, chlormethiazole and pentobarbitone at GABAA receptors: functional and binding studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Loreclezole Hydrochloride
These detailed application notes and protocols are intended for researchers, scientists, and drug development professionals investigating the in vitro effects of loreclezole (B39811) hydrochloride, a broad-spectrum anticonvulsant. The primary mechanism of action for loreclezole is the potentiation of γ-aminobutyric acid (GABA) at GABA-A receptors, with a notable selectivity for receptors containing β2 or β3 subunits over those with β1 subunits.[1][2][3]
Mechanism of Action Overview
Loreclezole hydrochloride allosterically modulates GABA-A receptors, enhancing the inhibitory effects of GABA. This potentiation is significantly more pronounced at GABA-A receptors containing the β2 or β3 subunits, a specificity determined by a single amino acid residue within these subunits.[1][4] At higher concentrations (above 6 µM), loreclezole can also induce an inhibitory effect by increasing the apparent rate and extent of receptor desensitization.[2][5] Furthermore, loreclezole has been shown to directly activate GABA-A receptors in the absence of GABA, although to a lesser extent than agents like propofol.[3]
Signaling Pathway of Loreclezole at the GABA-A Receptor
Caption: Loreclezole allosterically potentiates GABA-A receptor function.
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies of this compound.
Table 1: Electrophysiological Effects of Loreclezole on GABA-A Receptors
| Parameter | Cell Type/Receptor Subunit | Loreclezole Concentration | Effect | Reference |
| GABA Current Potentiation | Acutely dissociated hippocampal CA1 pyramidal cells | 9 µM (EC50) | Monophasic enhancement of GABA-evoked currents | [6] |
| Direct Receptor Activation | Xenopus oocytes expressing α1β2γ2S GABA-A receptors | 100 µM | Induced inward Cl- current, 26% of the current induced by 5 µM GABA | [3] |
| Apparent Desensitization | L929 fibroblasts expressing recombinant GABA-A receptors | > 6 µM | Enhanced rate and degree of desensitization of whole-cell current | [2][5] |
Table 2: Effects of Loreclezole on [³⁵S]TBPS Binding
| Preparation | Loreclezole Concentration | Effect | Reference |
| Rat cortical membranes | 5 µM | Increased [³⁵S]TBPS binding by up to 28% | [3] |
| Rat cortical membranes | 50-100 µM | Inhibited [³⁵S]TBPS binding | [3] |
Experimental Protocols
Electrophysiological Recording in Xenopus Oocytes
This protocol is for assessing the modulatory effects of loreclezole on recombinant GABA-A receptors expressed in Xenopus laevis oocytes.
Experimental Workflow for Xenopus Oocyte Electrophysiology
Caption: Workflow for assessing loreclezole's effect on GABA-A receptors in oocytes.
Methodology:
-
Oocyte Preparation: Harvest stage V-VI oocytes from adult female Xenopus laevis. Defolliculate the oocytes by treatment with collagenase.
-
cRNA Injection: Inject oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β1/β2/β3, γ2).
-
Incubation: Incubate the injected oocytes for 2-7 days at 18-20°C in Barth's solution to allow for receptor expression.
-
Two-Electrode Voltage Clamp: Place an oocyte in a recording chamber continuously perfused with frog Ringer's solution. Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl. Clamp the membrane potential at a holding potential of -70 mV.
-
Drug Application:
-
Establish a baseline response by applying a submaximal concentration of GABA (e.g., EC20).
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
To test for direct activation, apply this compound in the absence of GABA.
-
-
Data Acquisition and Analysis: Record the induced currents. Measure the peak current amplitude in response to GABA alone and in the presence of loreclezole. Calculate the percentage potentiation or inhibition.
Whole-Cell Patch-Clamp Recording in Mammalian Cells
This protocol is for studying the effects of loreclezole on GABA-A receptors in a mammalian cell line (e.g., L929 fibroblasts) transiently transfected with GABA-A receptor subunits.
Methodology:
-
Cell Culture and Transfection: Culture L929 cells in appropriate media. Transiently transfect the cells with plasmids encoding the desired GABA-A receptor subunits.
-
Patch-Clamp Recording:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal Solution (in mM): 140 CsCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 11 EGTA (pH 7.2).
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell recording configuration on a transfected cell. Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application: Rapidly apply GABA and loreclezole using a fast-perfusion system.
-
Data Analysis: Measure the peak and steady-state currents. Analyze the rate and extent of current desensitization in the presence and absence of loreclezole.
[³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS) Binding Assay
This assay is used to investigate the allosteric modulation of the GABA-A receptor ionophore by loreclezole.
Methodology:
-
Membrane Preparation: Prepare crude synaptosomal membranes from rat cerebral cortex.
-
Binding Assay:
-
Incubate the membranes with [³⁵S]TBPS (2 nM) in a buffer solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Add varying concentrations of this compound.
-
Incubate for 90 minutes at 25°C.
-
-
Separation and Scintillation Counting: Terminate the assay by rapid filtration through glass fiber filters. Wash the filters to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of picrotoxin). Analyze the modulation of [³⁵S]TBPS binding by loreclezole.
In Vitro Neuronal Firing Rate Assay
This protocol is for assessing the effect of loreclezole on the firing rate of cultured neurons.
Methodology:
-
Neuronal Culture: Culture primary neurons (e.g., hippocampal or cortical neurons) on microelectrode arrays (MEAs).
-
MEA Recording: After several weeks in culture, when the neurons have formed a functional network, record the spontaneous electrical activity (action potentials) of the network.
-
Drug Application:
-
Record a stable baseline of spontaneous activity.
-
Add this compound to the culture medium at various concentrations.
-
Continue to record the neuronal activity.
-
-
Data Analysis:
-
Detect and sort spikes to identify the firing of individual neurons.
-
Calculate the mean firing rate of the neuronal network and of individual neurons before and after the application of loreclezole.
-
Analyze changes in burst firing patterns.
-
Logical Relationship of Experimental Approaches
Caption: Relationship between different in vitro experimental approaches.
References
- 1. Loreclezole inhibition of recombinant alpha1beta1gamma2L GABA(A) receptor single channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct activation of GABAA receptors by loreclezole, an anticonvulsant drug with selectivity for the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of [35S]t-butylbicyclophosphorothionate ([35S]TBPS) binding to GABAA receptors in postmortem human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loreclezole enhances apparent desensitization of recombinant GABAA receptor currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional GABAA receptor heterogeneity of acutely dissociated hippocampal CA1 pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Loreclezole Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of Loreclezole hydrochloride in rodent models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Loreclezole is an anticonvulsant compound that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] It exhibits selectivity for receptors containing β2 or β3 subunits, potentiating GABA-ergic neurotransmission.[3][4] This document outlines protocols for the preparation and administration of this compound in rodent models of epilepsy and provides key data on its pharmacological effects.
Data Presentation
Physicochemical Properties and Solubility
| Property | Value | Reference |
| Chemical Name | (Z)-1-[2-Chloro-2-(2,4-dichlorophenyl)ethenyl]-1H-1,2,4-triazole hydrochloride | [3] |
| Molecular Weight | 311.0 g/mol | [3] |
| Appearance | White to off-white solid | MedChemExpress |
| Solubility | - DMSO: ≥ 2.08 mg/mL - Ethanol (B145695): Soluble with gentle warming - Water: Insoluble | [3], MedChemExpress |
In Vivo Efficacy in Rodent Seizure Models
| Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Pentylenetetrazol (PTZ)-Induced Seizures | Rat | Intraperitoneal (i.p.) | 10 - 75 mg/kg | Dose-dependent increase in seizure threshold.[5] ED50 of 25 mg/kg to increase seizure-eliciting dose of PTZ by 50%. | [1] |
| Amygdala-Kindled Seizures | Rat | Intraperitoneal (i.p.) | 2.5 - 5 mg/kg | 5 mg/kg significantly reduced seizure and afterdischarge durations.[6] 2.5 mg/kg showed synergistic effects with other antiepileptic drugs. | [6][7] |
| Absence Seizures (WAG/Rij rats) | Rat | Not specified | 5 - 20 mg/kg | Dose-dependent decrease in the number and duration of spike-wave discharges. | [8] |
Effects on Locomotion
| Species | Route of Administration | Dose | Observed Effect | Reference |
| Rat | Not specified | 25 mg/kg | 50% decrease in locomotion. | [1] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Protocol 1: DMSO/PEG300/Tween-80/Saline Vehicle
This vehicle is suitable for intraperitoneal (i.p.) injections.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare the final injection solution, combine the following in a sterile vial in the specified order, mixing thoroughly after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Sterile Saline
-
-
Vortex the solution until it is clear and homogenous. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[5]
-
Prepare fresh on the day of the experiment.
Protocol 2: DMSO/Corn Oil Vehicle
This vehicle can also be used for i.p. administration, particularly for longer-term studies.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Add 10% of the DMSO stock solution to 90% corn oil in a sterile vial.
-
Vortex thoroughly until a clear and homogenous solution is formed.[5]
-
It is recommended to use this solution promptly after preparation.
Administration via Intraperitoneal (i.p.) Injection in Rats
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge)
-
Animal scale
-
70% ethanol wipes
Procedure:
-
Animal Preparation:
-
Weigh the rat to accurately calculate the required injection volume based on the desired dose (mg/kg).
-
Gently restrain the rat. One common method is to hold the rat along your forearm with its head facing your elbow, securing the hindlimbs with your hand.
-
-
Injection Site Identification:
-
Locate the lower right or left abdominal quadrant. Alternating sides is recommended for repeated dosing. Avoid the midline to prevent injection into the urinary bladder or cecum.
-
-
Administration:
-
Swab the injection site with a 70% ethanol wipe.
-
Insert the needle at a 15-20 degree angle into the abdominal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ.
-
Slowly inject the Loreclezole solution.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions.
-
Pentylenetetrazol (PTZ)-Induced Seizure Model in Rats
This model is used to evaluate the anticonvulsant efficacy of compounds.
Materials:
-
Prepared this compound solution
-
Pentylenetetrazol (PTZ) solution (e.g., 35-70 mg/kg in sterile saline)
-
Sterile syringes and needles
-
Observation chamber
-
Timer
Procedure:
-
Animal Groups:
-
Vehicle control group: Receives the vehicle solution.
-
Loreclezole treatment group(s): Receive different doses of Loreclezole.
-
Positive control group (optional): Receives a known anticonvulsant (e.g., diazepam).
-
-
Drug Administration:
-
Administer the vehicle or Loreclezole solution via i.p. injection 60 minutes prior to PTZ administration.[5]
-
-
Seizure Induction:
-
Observation and Scoring:
-
Immediately after PTZ injection, place the rat in an observation chamber and start the timer.
-
Observe the animal for at least 30 minutes for the onset and severity of seizures.
-
Score the seizure activity using a standardized scale (e.g., Racine scale).
-
Record the latency to the first myoclonic jerk and the presence or absence of generalized tonic-clonic seizures.
-
Amygdala Kindling Model in Rats
This model is used to study focal epilepsy and the effects of anticonvulsant drugs on seizure development and expression.
Materials:
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Electrical stimulator
-
EEG recording system
-
Prepared this compound solution
Procedure:
-
Electrode Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a bipolar electrode into the basolateral amygdala according to stereotaxic coordinates.
-
Allow the animal to recover for at least one week.
-
-
Kindling Stimulation:
-
Deliver a brief, low-intensity electrical stimulus to the amygdala once or twice daily.
-
Monitor the behavioral seizure response using the Racine scale and record the afterdischarge duration via EEG.
-
Continue stimulation until the animal is fully kindled (i.e., consistently exhibits generalized tonic-clonic seizures).[11]
-
-
Drug Testing:
-
Once the animals are fully kindled, administer the vehicle or Loreclezole solution (e.g., 2.5-5 mg/kg, i.p.) at a predetermined time before the next electrical stimulation.[6]
-
Deliver the electrical stimulus and record the seizure severity and afterdischarge duration.
-
Compare the results between the vehicle and Loreclezole-treated groups to assess the anticonvulsant effect.
-
Visualizations
Caption: Signaling pathway of Loreclezole's action on the GABA-A receptor.
Caption: Experimental workflow for in vivo testing of Loreclezole.
References
- 1. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
- 2. psychogenics.com [psychogenics.com]
- 3. Direct activation of GABAA receptors by loreclezole, an anticonvulsant drug with selectivity for the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Loreclezole enhances apparent desensitization of recombinant GABAA receptor currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Procedures for Electrical and Chemical Kindling Models in Rats and Mice | Springer Nature Experiments [experiments.springernature.com]
- 6. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]
- 7. scielo.br [scielo.br]
- 8. Loreclezole inhibition of recombinant alpha1beta1gamma2L GABA(A) receptor single channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kindling Models of Epileptogenesis for Developing Disease-Modifying Drugs for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Loreclezole Hydrochloride in Preclinical Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of loreclezole (B39811) hydrochloride in preclinical epilepsy models. This document includes a summary of effective dosages, detailed experimental protocols for common seizure models, and a visualization of the compound's mechanism of action.
Mechanism of Action
Loreclezole is a selective positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors. Its anticonvulsant activity is primarily mediated through its high-affinity binding to a specific site on the β2 or β3 subunits of the GABA-A receptor complex.[1][2] This interaction potentiates the GABAergic response, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuronal membrane, which in turn elevates the seizure threshold.[1] A single amino acid, asparagine at position 289 in the β2 subunit (or 290 in the β3 subunit), located near the channel-lining domain TM2, is critical for this sensitivity to loreclezole.[2]
Data Presentation: Loreclezole Hydrochloride Dosages in Preclinical Epilepsy Models
The following table summarizes the effective dosages of this compound in various preclinical models of epilepsy.
| Animal Model | Species | Seizure Type | Route of Administration | Effective Dose Range | Notes |
| Maximal Electroshock (MES) | Mouse | Generalized Tonic-Clonic | Intraperitoneal (i.p.) | ED₅₀: 108.9 mg/kg | Loreclezole was administered 60 minutes prior to the test. |
| Amygdala Kindling | Rat | Focal and Secondarily Generalized | Intraperitoneal (i.p.) | 2.5 - 5 mg/kg | 5 mg/kg showed a significant protective effect. 2.5 mg/kg was used as a non-effective dose in combination studies. |
| Cocaine-Induced Seizures | Mouse | Clonic | Intraperitoneal (i.p.) | Protective Index (TD₅₀/ED₅₀) = 7.67 | Demonstrates a good separation between anticonvulsant and toxic doses.[3] |
| Pentylenetetrazole (PTZ) Threshold | Rat | Generalized (Clonic) | Intraperitoneal (i.p.) | 10 - 75 mg/kg | Dose-dependent increase in seizure threshold. |
| Photosensitive Epilepsy | Human | Generalized (Photoparoxysmal Response) | Oral | 100 - 150 mg (single dose) | Included for comparative purposes, demonstrating efficacy in a human model.[4] |
| Kainic Acid-Induced Seizures | Rat | Status Epilepticus/Temporal Lobe Epilepsy | Intraperitoneal (i.p.) | 6 mg/kg | This subconvulsant dose was shown to induce changes in brain function.[5] |
Experimental Protocols
Maximal Electroshock (MES) Induced Seizure Model in Mice
This model is used to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.
Materials:
-
Male Swiss mice (20-25 g)
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Electroconvulsive shock apparatus with corneal or ear-clip electrodes
-
Conductive gel
Protocol:
-
Drug Administration: Dissolve this compound in the chosen vehicle. Administer the desired dose (e.g., ED₅₀ of 108.9 mg/kg) via intraperitoneal (i.p.) injection 60 minutes before the electroshock. A vehicle control group should be included.
-
Electrode Application: Apply a small amount of conductive gel to the corneal or ear-clip electrodes.
-
Seizure Induction: 60 minutes post-injection, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the electrodes.
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension. The absence of this tonic extension is considered a protective effect.
-
Data Analysis: The percentage of animals protected in the drug-treated group is compared to the vehicle-treated group. The ED₅₀ (the dose that protects 50% of the animals) can be calculated using probit analysis.
Pentylenetetrazole (PTZ) Induced Seizure Model in Mice
This model is used to assess the efficacy of drugs against generalized myoclonic and clonic seizures. PTZ is a GABA-A receptor antagonist.
Materials:
-
Male CD-1 mice (18-22 g)
-
This compound
-
Vehicle
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
Observation chambers
Protocol:
-
Drug Administration: Administer this compound (i.p.) at the desired doses 30-60 minutes prior to PTZ injection. Include a vehicle control group.
-
PTZ Administration: Inject PTZ subcutaneously (s.c.) or intraperitoneally (i.p.).
-
Observation: Immediately place the mouse in an individual observation chamber and observe for 30 minutes for the onset and severity of seizures.
-
Seizure Scoring: Score the seizure severity using a modified Racine scale:
-
Stage 0: No response
-
Stage 1: Ear and facial twitching
-
Stage 2: Myoclonic jerks of the body
-
Stage 3: Clonic forelimb convulsions
-
Stage 4: Clonic-tonic seizures with rearing
-
Stage 5: Generalized tonic-clonic seizures with loss of posture
-
-
Data Analysis: Analyze the latency to the first seizure, the maximum seizure stage reached, and the percentage of animals protected from generalized seizures in the drug-treated groups compared to the control group.
Amygdala Kindling Model in Rats
This model is used to study focal seizures and the process of epileptogenesis (kindling), which leads to secondarily generalized seizures.
Materials:
-
Male Wistar rats (250-300 g)
-
This compound
-
Vehicle
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Stimulator and EEG recording system
Protocol:
-
Electrode Implantation (Surgery):
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a bipolar electrode into the basolateral amygdala using appropriate stereotaxic coordinates.
-
Allow the rat to recover for at least one week.
-
-
Determination of Afterdischarge Threshold (ADT):
-
Deliver a series of monophasic square wave pulses (e.g., 1 ms, 60 Hz for 1 second) starting at a low current and gradually increasing until an afterdischarge (epileptiform activity lasting at least 5 seconds) is recorded on the EEG.
-
-
Kindling Procedure:
-
Stimulate the rat once daily at the ADT.
-
Observe and score the behavioral seizure severity using the Racine scale.
-
Continue daily stimulations until the rat consistently exhibits Stage 5 seizures (fully kindled).
-
-
Drug Testing:
-
Once the animals are fully kindled, administer this compound (e.g., 2.5 or 5 mg/kg, i.p.) or vehicle 30-60 minutes before the daily stimulation.
-
Record the seizure stage, afterdischarge duration, and seizure duration.
-
-
Data Analysis: Compare the seizure parameters in the drug-treated sessions to the baseline (vehicle-treated) sessions.
Kainic Acid Induced Seizure Model in Rats
This model is used to induce status epilepticus and study temporal lobe epilepsy.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle
-
Kainic acid (KA) solution (e.g., 10 mg/kg in saline)
-
EEG recording system (optional, for monitoring status epilepticus)
Protocol:
-
Drug Pre-treatment (for neuroprotection studies): Administer this compound or vehicle at the desired dose prior to KA injection.
-
KA Administration: Inject kainic acid (e.g., 10 mg/kg, i.p.). To reduce mortality, a repeated low-dose protocol (e.g., 5 mg/kg every 30 minutes) can be used until status epilepticus is induced.[6]
-
Observation: Monitor the animals continuously for behavioral signs of seizures using the Racine scale. Status epilepticus is typically characterized by continuous seizure activity.
-
Termination of Status Epilepticus (optional): After a defined period of status epilepticus (e.g., 90 minutes), a benzodiazepine (B76468) like diazepam can be administered to reduce mortality.
-
Long-term Monitoring (for chronic epilepsy studies): After the initial status epilepticus, animals can be monitored for the development of spontaneous recurrent seizures over several weeks.
-
Data Analysis: For acute studies, analyze the latency to seizure onset and seizure severity. For chronic studies, monitor the frequency and duration of spontaneous seizures. Histological analysis of the brain, particularly the hippocampus, is often performed to assess neurodegeneration.
Mandatory Visualizations
Signaling Pathway of Loreclezole at the GABA-A Receptor
Caption: Signaling pathway of loreclezole at the GABA-A receptor.
Experimental Workflow for the Amygdala Kindling Model
Caption: Experimental workflow for the amygdala kindling model in rats.
References
- 1. Direct activation of GABAA receptors by loreclezole, an anticonvulsant drug with selectivity for the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Preclinical evaluation of newly approved and potential antiepileptic drugs against cocaine-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single-dose efficacy evaluation of loreclezole in patients with photosensitive epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a subconvulsant dose of kainic acid on afterdischarges elicited by cortical stimulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The systemic kainic acid rat model of temporal lobe epilepsy: Long-term EEG monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving Loreclezole Hydrochloride for Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Loreclezole (B39811) hydrochloride is a selective modulator of γ-aminobutyric acid type A (GABAᴀ) receptors, demonstrating significant potential in neuroscience research and drug development.[1][2][3] It acts as a positive allosteric modulator, primarily on GABAᴀ receptors that contain β2 or β3 subunits.[1][2][4] This selectivity makes it a valuable tool for investigating the physiological and pathological roles of specific GABAᴀ receptor subtypes. Accurate and reproducible in vitro studies hinge on the correct preparation of Loreclezole hydrochloride solutions. These application notes provide detailed protocols for the dissolution of this compound for use in cell culture assays, ensuring compound stability and maximizing experimental success.
Data Presentation
Solubility of this compound
The solubility of this compound is a critical factor in the preparation of stock solutions for cell culture experiments. The following table summarizes the solubility data from various suppliers. It is important to note that the molecular weight of this compound is approximately 311 g/mol , though this can vary between batches.[1]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Special Conditions |
| DMSO | 1.37 - 110 | 5 - 400.68 | Gentle warming or sonication may be required to achieve higher concentrations.[1][3][5] |
| Ethanol | 1.37 | 5 | Gentle warming may be necessary.[1] |
| Water | < 0.1 | Insoluble |
Note: The significant variation in reported DMSO solubility may be attributed to factors such as the specific salt form, purity, and the use of assistive measures like heating or sonication. For most cell culture applications, preparing a stock solution in the lower to mid-millimolar range in DMSO is common practice.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound, which can be stored for later use and diluted to final working concentrations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Determine the Desired Stock Concentration: Based on the solubility data, decide on a suitable stock concentration. A 10 mM stock solution in DMSO is a common starting point.
-
Weigh the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of 311 g/mol ), you would need 3.11 mg of the compound.
-
Dissolution:
-
Add the calculated volume of cell culture grade DMSO to the tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect the solution to ensure there are no visible particles.
-
-
Sterile Filtration (Optional but Recommended): For long-term storage and to ensure the sterility of the stock solution, it is advisable to filter it through a 0.22 µm syringe filter into a new sterile tube. This is particularly important if the initial weighing was not performed in a sterile environment.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term stability.[3] Stock solutions stored at -20°C are typically stable for at least one year, and for up to two years at -80°C.[3]
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the stock solution to the final working concentration for treating cells in culture.
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Thaw the Stock Solution: Remove an aliquot of the this compound stock solution from the freezer and allow it to thaw at room temperature.
-
Calculate the Required Volume: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of cell culture medium with a final this compound concentration of 10 µM from a 10 mM stock solution, you would need 1 µL of the stock solution.
-
Dilution:
-
It is recommended to perform a serial dilution to ensure accurate pipetting of small volumes. For instance, first, dilute the 10 mM stock solution 1:10 in sterile cell culture medium to create a 1 mM intermediate solution.
-
Then, add the appropriate volume of the intermediate solution to your final culture volume.
-
-
Final DMSO Concentration: It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[6] Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.
-
Application to Cells: Add the prepared working solution to your cell cultures and mix gently by swirling the plate or flask.
Visualizations
Signaling Pathway of Loreclezole
Loreclezole acts as a positive allosteric modulator of GABAᴀ receptors, which are ligand-gated ion channels. Upon binding of GABA, the channel opens, allowing the influx of chloride ions (Cl⁻), which leads to hyperpolarization of the neuronal membrane and an inhibitory postsynaptic potential (IPSP). Loreclezole enhances the effect of GABA, particularly at receptors containing β2 or β3 subunits, by increasing the channel's open probability or conductance.
Caption: Mechanism of Loreclezole action at the GABAᴀ receptor.
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound solutions for cell culture experiments.
Caption: Workflow for preparing this compound solutions.
References
- 1. This compound | GABAA Receptors | Tocris Bioscience [tocris.com]
- 2. The modulatory action of loreclezole at the gamma-aminobutyric acid type A receptor is determined by a single amino acid in the beta 2 and beta 3 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Loreclezole enhances apparent desensitization of recombinant GABAA receptor currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocrick.com [biocrick.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Patch-Clamp Electrophysiology using Loreclezole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loreclezole hydrochloride is a subtype-selective anticonvulsant drug that modulates the function of γ-aminobutyric acid type A (GABA-A) receptors.[1] It exhibits a dual mechanism of action, acting as a positive allosteric modulator of GABA-A receptors containing β2 or β3 subunits and as a negative modulator that enhances receptor desensitization, a process that appears to be independent of the β subunit subtype.[1][2][3] This unique pharmacological profile makes Loreclezole a valuable tool for investigating the physiological and pathological roles of different GABA-A receptor isoforms.
These application notes provide a detailed protocol for studying the effects of this compound on GABA-A receptors using the whole-cell patch-clamp technique.
Data Presentation
Table 1: Quantitative Data for this compound Effects on GABA-A Receptors
| Parameter | Value | Cell Type | Receptor Subtype(s) | Notes | Reference |
| Potentiation | High affinity | L929 Fibroblasts, Cultured Mouse Cortical Neurons | Containing β2 or β3 subunits | Loreclezole enhances the peak whole-cell response to submaximal concentrations of GABA.[1] | [1] |
| Enhanced Desensitization | > 6 µM | L929 Fibroblasts, Cultured Mouse Cortical Neurons | Independent of β-subunit subtype | Enhances the degree and rate of apparent desensitization of the whole-cell current in a concentration-dependent manner.[1] | [1] |
| Direct Activation | 50-100 µM | Xenopus Oocytes | α1β2γ2S | Induces inward Cl- currents in the absence of GABA.[4] | [4] |
| EC50 (enhancement) | 9 µM | Acutely dissociated hippocampal CA1 pyramidal cells | Presumed to be predominantly β3-containing | Reflects moderate sensitivity to Loreclezole.[5] | [5] |
Table 2: Comparative Electrophysiological Data of GABA-A Receptor Modulators
| Compound | Action | EC50/IC50 | Receptor Subtype(s) | Cell Type | Reference |
| GABA | Agonist | 0.43 µM | Endogenous | iCell Neurons | [6] |
| Diazepam | Positive Allosteric Modulator | 0.42 µM | α/γ subunit interface | iCell Neurons | [6] |
| Bicuculline | Antagonist | - | - | Stably transfected HEK293 cells | [2] |
| Picrotoxin | Antagonist | 2.2 µM | - | Primary rat hippocampal astrocytes | [7] |
Experimental Protocols
Cell Culture and Preparation
For studying the effects of Loreclezole, cells expressing GABA-A receptors are required. Commonly used cell lines include human embryonic kidney (HEK293) cells or L929 fibroblasts transiently or stably transfected with specific GABA-A receptor subunit combinations (e.g., α1β2γ2, α1β3γ2, α1β1γ2).[1][2][3] Primary neuronal cultures, such as those from mouse cortex or hippocampus, can also be used to study Loreclezole's effects on native receptors.[1][5]
Protocol for HEK293 Cell Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
For transfection, plate cells in 35 mm dishes to achieve 50-80% confluency on the day of transfection.
-
Transfect cells with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2) and a marker gene (e.g., GFP) using a suitable transfection reagent according to the manufacturer's protocol.
-
Record from transfected cells 24-48 hours post-transfection.
Solutions and Reagents
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound (M.Wt: 311.0) in DMSO or ethanol. Gentle warming may be required for complete dissolution.
-
Store the stock solution at -20°C.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular solution. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.
Patch-Clamp Solutions:
| Solution | Component | Concentration (mM) |
| Extracellular | NaCl | 138-145 |
| KCl | 2.5-4 | |
| CaCl2 | 1.8-2 | |
| MgCl2 | 1-2 | |
| HEPES | 10 | |
| D-Glucose | 5.6-10 | |
| pH adjusted to 7.4 with NaOH, Osmolarity ~320 mOsm | ||
| Intracellular | KCl or K-Gluconate | 140-150 |
| MgCl2 | 1-2 | |
| EGTA | 5-11 | |
| HEPES | 10 | |
| ATP-Mg | 2-4 | |
| GTP-Na | 0.3-0.4 | |
| pH adjusted to 7.2 with KOH, Osmolarity ~310 mOsm |
Note: The exact composition of the solutions can be optimized based on the specific cell type and experimental goals.
Whole-Cell Patch-Clamp Recording
Equipment:
-
Inverted microscope with DIC optics
-
Micromanipulator
-
Patch-clamp amplifier
-
Data acquisition system and software
-
Perfusion system for drug application
Protocol:
-
Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Transfer the coverslip with cultured cells to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Identify a transfected cell (e.g., GFP-positive) for recording.
-
Approach the cell with the patch pipette and form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane by applying gentle suction to establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV to -80 mV.[2][6]
-
Record baseline GABA-evoked currents by applying a sub-maximal concentration of GABA (e.g., EC10-EC20) for a short duration (e.g., 2-5 seconds) followed by a washout period to allow for receptor recovery.
-
To study potentiation, co-apply Loreclezole with GABA.
-
To study the effect on desensitization, pre-apply Loreclezole for a few seconds before co-application with a higher concentration of GABA.
-
To investigate direct activation, apply Loreclezole in the absence of GABA.[4]
-
Construct a dose-response curve by applying a range of Loreclezole concentrations.
Data Analysis
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of Loreclezole.
-
Calculate the potentiation as the percentage increase in the peak current amplitude in the presence of Loreclezole compared to the control GABA response.
-
Analyze the desensitization kinetics by fitting the decay phase of the GABA-evoked current to a single or double exponential function.
-
Plot the concentration-response data and fit with the Hill equation to determine the EC50 or IC50 values.
Signaling Pathways and Workflows
Caption: Loreclezole's dual modulation of GABA-A receptors.
Caption: Experimental workflow for patch-clamp analysis of Loreclezole.
References
- 1. Loreclezole enhances apparent desensitization of recombinant GABAA receptor currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. moleculardevices.com [moleculardevices.com]
- 3. Loreclezole inhibition of recombinant alpha1beta1gamma2L GABA(A) receptor single channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct activation of GABAA receptors by loreclezole, an anticonvulsant drug with selectivity for the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional GABAA receptor heterogeneity of acutely dissociated hippocampal CA1 pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sophion.com [sophion.com]
Application Notes and Protocols for Testing Loreclezole Hydrochloride in Animal Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Loreclezole (B39811) hydrochloride, a selective modulator of γ-aminobutyric acid type A (GABA-A) receptors containing β2 or β3 subunits, in established animal models of epilepsy. The protocols outlined below are designed to assess the anticonvulsant efficacy of Loreclezole in models that represent different seizure types, including generalized tonic-clonic and partial seizures.
Mechanism of Action
Loreclezole is an anticonvulsant compound that potentiates GABA-A receptor function. It acts as a positive allosteric modulator, specifically at a novel site on the β2 and β3 subunits of the GABA-A receptor. This selective action enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to a reduction in neuronal excitability and seizure susceptibility.
Data Presentation: Efficacy of Loreclezole Hydrochloride
The following tables summarize the quantitative data on the anticonvulsant activity of this compound in various animal models of epilepsy.
| Animal Model | Species | Administration Route | Parameter | Value | Reference |
| Maximal Electroshock (MES) | Mouse | Intraperitoneal (i.p.) | ED₅₀ | 108.9 mg/kg | [1] |
| Pentylenetetrazol (PTZ) | Rat | Intraperitoneal (i.p.) | Effective Dose Range | 10 - 75 mg/kg | [2] |
| Amygdala-Kindled Seizures | Rat | Not specified | Effective Dose | 5 mg/kg | [3] |
| Amygdala-Kindled Rat Model: Effect of Loreclezole on Seizure Parameters | |
| Treatment | Effect |
| Loreclezole (5 mg/kg) | Significantly reduced seizure and afterdischarge duration. |
| Loreclezole (2.5 mg/kg) + Valproate (50 mg/kg) | Significantly reduced afterdischarge duration. |
| Loreclezole (2.5 mg/kg) + Clonazepam (0.05 mg/kg) | Significantly decreased seizure and afterdischarge durations. |
| Loreclezole (2.5 mg/kg) + Carbamazepine (15 mg/kg) | Reduced seizure severity, seizure duration, and afterdischarge duration. |
| (Data sourced from a comparative study on the interaction of Loreclezole with conventional antiepileptic drugs).[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and animal strains.
Maximal Electroshock (MES) Seizure Model
This model is highly predictive of efficacy against generalized tonic-clonic seizures.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Male mice (e.g., CF-1 or C57BL/6)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)
-
Saline solution (0.9%)
Procedure:
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentrations. The solubility of this compound can be enhanced with gentle warming and sonication.
-
Animal Dosing: Administer this compound or vehicle intraperitoneally (i.p.) to mice. The time between drug administration and the MES test should be determined by the time to peak effect of the compound (typically 30-60 minutes).
-
Seizure Induction:
-
Apply a drop of topical anesthetic to the cornea of each mouse.
-
Place corneal electrodes, moistened with saline, on the corneas.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
-
Endpoint Measurement: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure. An animal is considered protected if this tonic extension is absent.
-
Data Analysis: Calculate the ED₅₀ (the dose that protects 50% of the animals) using a probit analysis or similar statistical method.
Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is used to identify compounds effective against myoclonic and absence seizures.
Materials:
-
This compound
-
Vehicle
-
Pentylenetetrazol (PTZ)
-
Male rats (e.g., Wistar or Sprague-Dawley) or mice
-
Observation chambers
Procedure:
-
Drug Preparation: Prepare this compound solutions as described in the MES model protocol.
-
Animal Dosing: Administer this compound or vehicle (i.p.) to the animals.
-
Seizure Induction: After the appropriate pre-treatment time, administer a convulsive dose of PTZ subcutaneously (s.c.) or intraperitoneally (i.p.). A typical dose for mice is 85 mg/kg (s.c.) and for rats is 70 mg/kg (s.c.).
-
Endpoint Measurement: Observe the animals for a set period (e.g., 30 minutes) and record the occurrence and latency of seizures. Seizures are typically characterized by clonic convulsions of the limbs and body. Protection is defined as the absence of these seizures. Seizure severity can also be scored using a standardized scale (e.g., a modified Racine scale).
-
Data Analysis: Determine the percentage of animals protected at each dose of this compound and calculate the ED₅₀. Analyze the effects on seizure latency and severity using appropriate statistical tests (e.g., ANOVA).
Amygdala Kindling Model
This model of temporal lobe epilepsy is used to study focal seizures that can secondarily generalize.
Materials:
-
This compound
-
Vehicle
-
Male rats (e.g., Wistar)
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Constant current stimulator
-
EEG recording system
Procedure:
-
Electrode Implantation: Surgically implant a bipolar electrode into the basolateral amygdala of anesthetized rats using stereotaxic coordinates.
-
Kindling Development: After a recovery period, stimulate the amygdala with a sub-threshold electrical stimulus once or twice daily. The stimulus parameters (e.g., 2-second train of 60 Hz biphasic square wave pulses) should be kept constant.
-
Seizure Scoring: Monitor and score the behavioral seizures elicited by each stimulation according to a standardized scale (e.g., Racine's scale). Continue stimulations until animals consistently exhibit stage 4 or 5 seizures (fully kindled).
-
Drug Testing: Once animals are fully kindled, administer this compound or vehicle prior to electrical stimulation.
-
Endpoint Measurement: Record the seizure severity score, seizure duration, and afterdischarge duration (the duration of epileptiform activity recorded on the EEG after the stimulus ends).
-
Data Analysis: Compare the seizure parameters in the drug-treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., t-test or ANOVA).
Pilocarpine-Induced Status Epilepticus Model
This is a model of temporal lobe epilepsy characterized by an initial status epilepticus followed by the development of spontaneous recurrent seizures.
Materials:
-
This compound
-
Vehicle
-
Pilocarpine (B147212) hydrochloride
-
Scopolamine (B1681570) methyl nitrate (B79036) (to reduce peripheral cholinergic effects)
-
Male mice or rats
-
Diazepam or another anticonvulsant to terminate status epilepticus
Procedure:
-
Induction of Status Epilepticus (SE):
-
Pre-treat animals with scopolamine (e.g., 1 mg/kg, i.p.).
-
30 minutes later, administer pilocarpine (e.g., 300-380 mg/kg, i.p. for rats; 280-320 mg/kg, i.p. for mice) to induce SE.[4][5]
-
Monitor animals for the onset and severity of seizures using a Racine scale. SE is characterized by continuous or rapidly recurring seizures.
-
-
Loreclezole Administration (Protective Protocol): Administer this compound or vehicle prior to pilocarpine injection and assess its ability to prevent or delay the onset of SE and reduce its severity.
-
Loreclezole Administration (Treatment Protocol): Administer this compound or vehicle after the onset of SE to evaluate its ability to terminate the seizures.
-
Termination of SE: After a predetermined duration of SE (e.g., 90 minutes), administer diazepam (e.g., 10 mg/kg, i.p.) to all animals to reduce mortality.
-
Chronic Phase Monitoring: In long-term studies, monitor the animals for the development of spontaneous recurrent seizures in the weeks following SE.
-
Endpoint Measurement: Key endpoints include the latency to the first seizure, the severity of SE, the duration of SE, and in chronic studies, the frequency and duration of spontaneous seizures.
Kainic Acid-Induced Seizure Model
This model also mimics temporal lobe epilepsy and is induced by the administration of the glutamate (B1630785) analog, kainic acid.
Materials:
-
This compound
-
Vehicle
-
Kainic acid
-
Male mice or rats
-
Stereotaxic apparatus (for intrahippocampal injection)
Procedure:
-
Seizure Induction (Systemic Administration): Administer kainic acid systemically (e.g., 10-30 mg/kg, i.p. in mice) and observe for the development of seizures.[6]
-
Seizure Induction (Intrahippocampal Administration): For a more focal model, inject a small volume of kainic acid solution (e.g., 50 nL of 20 mM) directly into the hippocampus of anesthetized animals using a stereotaxic frame.[7]
-
Loreclezole Administration: Administer this compound or vehicle before or after the administration of kainic acid, depending on whether a protective or therapeutic effect is being investigated.
-
Endpoint Measurement: Monitor and score seizure behavior using a standardized scale. In studies with EEG recordings, quantify epileptiform activity.
-
Data Analysis: Analyze the effects of Loreclezole on seizure latency, severity, and duration.
Visualizations
Signaling Pathway of Loreclezole's Action
Caption: Mechanism of action of this compound.
General Experimental Workflow for Anticonvulsant Testing
Caption: A generalized workflow for in vivo anticonvulsant screening.
Logical Relationship of Epilepsy Models
Caption: Classification of commonly used animal models of epilepsy.
References
- 1. jpccr.eu [jpccr.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vivo studies on the mechanism of action of the broad spectrum anticonvulsant loreclezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Loreclezole inhibition of recombinant alpha1beta1gamma2L GABA(A) receptor single channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct activation of GABAA receptors by loreclezole, an anticonvulsant drug with selectivity for the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Loreclezole hydrochloride solubility issues in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for handling the aqueous solubility challenges of Loreclezole (B39811) Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the basic solubility of loreclezole hydrochloride in aqueous and organic solvents?
A1: Loreclezole as a free base is practically insoluble in water, with a solubility of less than 0.1 mg/mL. The hydrochloride salt shows improved solubility in organic solvents. For optimal results, using newly opened, anhydrous DMSO is highly recommended, as hygroscopic DMSO can negatively impact solubility. Gentle warming and sonication can also aid in dissolution.
Data Summary: Solubility of Loreclezole & this compound
| Compound | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Loreclezole | Water | < 0.1 | < 0.36 | Insoluble[1] |
| Loreclezole | DMSO | 110 | 400.68 | Requires ultrasonic assistance[1] |
| Loreclezole HCl | DMSO | 1.37 | 5 | Gentle warming may be required[2][3] |
| Loreclezole HCl | Ethanol | 1.37 | 5 | Gentle warming may be required[2][3] |
Q2: How does pH affect the solubility of this compound in aqueous solutions?
Q3: I am observing precipitation when preparing my this compound solution. What should I do?
A3: Precipitation can occur for several reasons, including exceeding the solubility limit, temperature changes, or pH shifts in the medium. Please refer to the troubleshooting workflow below for a step-by-step guide to resolving this issue.
Q4: What are the recommended solvent systems for in vitro and in vivo experiments?
A4: Due to its low aqueous solubility, this compound often requires a co-solvent system for biological experiments. These formulations typically use a small amount of an organic solvent like DMSO to create a stock solution, which is then diluted into a more complex vehicle for final use.
Data Summary: Recommended Formulations for Experimental Use
| Experiment Type | Solvent System Composition | Final Concentration |
| In Vitro / In Vivo | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (7.58 mM)[1] |
| In Vivo | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (7.58 mM)[1] |
Q5: How should I prepare and store stock solutions of this compound?
A5: Stock solutions are typically prepared in DMSO. It is crucial to use anhydrous, high-quality DMSO for the best results. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes before storage. For working solutions intended for animal experiments, fresh preparation on the day of use is advised.[1]
Storage Recommendations for Stock Solutions:
Troubleshooting Guide
This section provides a structured approach to resolving common solubility issues.
Diagram: Troubleshooting Workflow for Solubility Issues
Caption: A step-by-step workflow for troubleshooting precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a 2.08 mg/mL Solution for In Vitro/In Vivo Use[1]
This protocol details the preparation of a multi-component solvent system. It is critical to add and mix each solvent in the specified order to prevent precipitation.
-
Prepare Stock Solution: First, prepare a concentrated stock solution of loreclezole (base) in DMSO (e.g., 20.8 mg/mL). Ensure the compound is fully dissolved, using sonication if necessary.
-
Add PEG300: In a sterile tube, add 400 µL of PEG300.
-
Add DMSO Stock: To the PEG300, add 100 µL of the 20.8 mg/mL DMSO stock solution and mix thoroughly until the solution is uniform.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add Saline: Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly. The final concentration will be 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Use Promptly: This working solution should be prepared fresh on the day of the experiment.
Protocol 2: General Procedure for Determining a pH-Solubility Profile
This protocol provides a general method for researchers to determine the solubility of this compound at various pH levels, which is crucial for developing aqueous formulations.
-
Prepare Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4). Pharmacopoeial buffers are recommended.
-
Add Compound: Add an excess amount of this compound to a known volume of each buffer in separate vials. The amount should be sufficient to ensure that a saturated solution is formed and solid material remains.
-
Equilibrate: Tightly seal the vials and shake or agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate Solid: After equilibration, allow the vials to stand until the excess solid has settled. Carefully collect the supernatant. For more precise separation, centrifuge the samples and then collect the supernatant.
-
Filter: Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining undissolved microparticles.
-
Quantify: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC-UV.
-
Plot Data: Plot the measured solubility (e.g., in mg/mL) against the final measured pH of each buffer solution to generate the pH-solubility profile.
Visualizing Key Concepts
Diagram: pH-Dependent Solubility of a Weakly Basic Hydrochloride Salt
Caption: Conceptual relationship between pH and the solubility of a weak base.
References
Navigating the Dual Modulatory Effects of Loreclezole Hydrochloride: A Technical Guide
FOR IMMEDIATE RELEASE
[City, State] – [Date] – To support researchers and pharmaceutical scientists in harnessing the therapeutic potential of Loreclezole (B39811) hydrochloride, a novel technical support center is launched today. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to mitigate the compound's inhibitory effects observed at high concentrations, ensuring accurate and reproducible experimental outcomes.
Loreclezole hydrochloride is a selective positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors containing β2 or β3 subunits, making it a valuable tool in neuroscience research and drug development.[1][2] However, at higher concentrations, an inhibitory effect emerges, characterized by an enhanced desensitization of the GABA-A receptor, independent of the β-subunit subtype.[3][4] This dual activity can pose a significant challenge in experimental design and data interpretation. This technical guide aims to provide clear, actionable advice to navigate this complexity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: Loreclezole acts as a positive allosteric modulator of GABA-A receptors.[5] It specifically potentiates the action of GABA at receptors containing the β2 or β3 subunits.[1][2] This potentiation is achieved through binding to a specific site on the β subunit, leading to an increased chloride ion influx and neuronal hyperpolarization.[2]
Q2: At what concentration does this compound start showing inhibitory effects?
A2: Inhibitory effects of Loreclezole, characterized by enhanced apparent desensitization of the GABA-A receptor current, have been observed at concentrations above 6 µM.[3] This inhibitory action is distinct from its potentiating effects and is not dependent on the specific β-subunit isoform present in the receptor complex.[3][6]
Q3: What are the observable signs of this inhibitory effect in my experiments?
A3: In electrophysiological recordings, the inhibitory effect manifests as a faster and more pronounced decay of the GABA-evoked current in the presence of high concentrations of Loreclezole.[3][6] This indicates that the receptor is entering a desensitized, non-conducting state more readily. At the single-channel level, this can be seen as a decrease in the mean open time of the channel and an increase in the frequency of a closed channel state.[6][7]
Q4: How can I avoid the inhibitory effects of Loreclezole in my experiments?
A4: The most effective way to avoid the inhibitory effects is to use Loreclezole at concentrations that are optimal for its potentiating activity while remaining below the threshold for significant desensitization. Based on available data, concentrations in the low micromolar range (e.g., 1-5 µM) are often effective for potentiation without inducing substantial inhibition.[8] A careful dose-response curve should be generated in your specific experimental system to determine the optimal concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected decrease in GABA-evoked currents at high Loreclezole concentrations. | You are likely observing the inhibitory effect of Loreclezole due to enhanced receptor desensitization.[3] | Perform a full dose-response curve to identify the concentration at which potentiation is maximal before inhibition becomes significant. Reduce the working concentration of Loreclezole to the optimal range for potentiation (typically in the low micromolar range). |
| High variability in experimental results with Loreclezole. | This could be due to working within the concentration range where the dual modulatory effects of Loreclezole are competing. | Narrow down the concentration range of Loreclezole used in your experiments to a more defined optimal point determined from a dose-response analysis. Ensure consistent timing of drug application and washout periods. |
| Loreclezole fails to potentiate GABA currents in a system expected to have β2/β3 subunits. | The expression levels of β2/β3 subunits may be lower than anticipated, or the inhibitory effect at the concentration used is masking the potentiation. | Verify the presence and expression levels of β2 and β3 subunits in your experimental model using techniques like Western blot or qPCR. Re-evaluate the Loreclezole concentration, starting from a lower range (e.g., sub-micromolar) and carefully titrating upwards. |
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| Concentration for Potentiation | Up to 5 µM (increased [35S]TBPS binding) | Rat cortical membranes | [8] |
| Concentration for Direct Activation | 50-100 µM (induced inward Cl- currents) | Xenopus oocytes expressing human recombinant GABA-A receptors | [8] |
| Inhibitory Concentration Threshold | Above 6 µM (enhanced desensitization) | Recombinant GABA-A receptors in L929 fibroblasts and cultured mouse cortical neurons | [3] |
| IC50 for [3H]azietomidate inhibition | 9.3 ± 0.9 μM (in the presence of GABA) | Recombinant α1β3γ2 GABA-A receptors | [9] |
| IC50 for [35S]TBPS binding inhibition | ~1 µM | Rat brain | [10] |
Key Experimental Protocols
Protocol: Determining the Dose-Response Curve of Loreclezole using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.
-
cRNA Injection: Inject oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2). Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.
-
Impale the oocyte with two glass microelectrodes filled with 3M KCl to clamp the membrane potential at -60 mV.
-
Establish a stable baseline current.
-
-
GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC10-EC20, determined in prior experiments) to elicit a control inward current.
-
Loreclezole Co-application: After a washout period, co-apply the same concentration of GABA with varying concentrations of Loreclezole (e.g., ranging from 0.1 µM to 100 µM).
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of each Loreclezole concentration.
-
Normalize the current potentiation by Loreclezole to the control GABA response.
-
Plot the normalized response against the logarithm of the Loreclezole concentration to generate a dose-response curve.
-
Analyze the curve to determine the EC50 for potentiation and observe any decrease in response at higher concentrations, indicating inhibition.
-
Visualizations
Caption: Loreclezole's primary signaling pathway.
Caption: Workflow for dose-response analysis.
Caption: Loreclezole's dual concentration effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The modulatory action of loreclezole at the gamma-aminobutyric acid type A receptor is determined by a single amino acid in the beta 2 and beta 3 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loreclezole enhances apparent desensitization of recombinant GABAA receptor currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | GABAA Receptors | Tocris Bioscience [tocris.com]
- 5. Loreclezole - Wikipedia [en.wikipedia.org]
- 6. Loreclezole inhibition of recombinant alpha1beta1gamma2L GABA(A) receptor single channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Direct activation of GABAA receptors by loreclezole, an anticonvulsant drug with selectivity for the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identifying Drugs that Bind Selectively to Intersubunit General Anesthetic Sites in the α1β3γ2 GABAAR Transmembrane Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Loreclezole modulates [35S]t-butylbicyclophosphorothionate and [3H]flunitrazepam binding via a distinct site on the GABAA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of Loreclezole hydrochloride in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Loreclezole (B39811) hydrochloride in experimental buffers. The information is presented in a question-and-answer format to directly address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is Loreclezole hydrochloride and what is its mechanism of action?
A1: Loreclezole is an anticonvulsant compound that acts as a selective positive allosteric modulator of GABA-A receptors.[1][2][3] It specifically potentiates the activity of GABA-A receptors containing β2 or β3 subunits.[4] This modulation enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to its anticonvulsant properties.[1][3]
Q2: What are the known solubility properties of this compound?
A2: this compound exhibits poor solubility in aqueous solutions.[1] Its solubility in water is less than 0.1 mg/mL.[1] However, it is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1]
Solubility Data for this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 110 | 400.68 | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; use newly opened solvent.[1] |
| DMSO | 1.37 | 5 | Gentle warming may be required. |
| Ethanol | 1.37 | 5 | Gentle warming may be required. |
| Water | < 0.1 | - | Insoluble.[1] |
Q3: How should I prepare a stock solution of this compound?
A3: Due to its poor aqueous solubility, a stock solution of this compound should be prepared in an organic solvent like DMSO.[1] It is recommended to prepare fresh solutions for use. If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.[1] For long-term storage, stock solutions in solvent can be stored at -80°C for up to two years or at -20°C for up to one year.[1]
Q4: What are the primary pathways of degradation for a compound like this compound?
A4: The two main chemical degradation pathways for many pharmaceutical compounds are hydrolysis and oxidation.[5] Hydrolysis involves the reaction of the compound with water, which can be catalyzed by acidic or basic conditions.[5][6] Oxidation involves the loss of electrons and can be initiated by light, heat, or trace metals.[5] As a triazole derivative, the stability of the triazole ring in Loreclezole is a key factor in its overall stability.[3][7]
Troubleshooting Guide
Q1: I observed precipitation when I diluted my this compound stock solution into my aqueous experimental buffer. What should I do?
A1: This is a common issue due to the low aqueous solubility of Loreclezole. Here are some steps to troubleshoot this problem:
-
Decrease the final concentration: The concentration of this compound in your final buffer may be exceeding its solubility limit. Try using a lower final concentration.
-
Increase the percentage of co-solvent: If your experimental design allows, you can increase the final percentage of the organic solvent (e.g., DMSO) in your buffer. However, be mindful that high concentrations of organic solvents can affect biological systems.
-
Use a solubilizing agent: For in vitro assays, non-ionic detergents like Tween-20 or Triton X-100 (at concentrations of 0.01-0.05%) can help enhance solubility.[8] However, these may not be suitable for cell-based assays as they can be toxic to cells at higher concentrations.[8]
-
pH adjustment: The solubility of hydrochloride salts can be pH-dependent.[9][10] Experiment with slightly adjusting the pH of your buffer to see if it improves solubility, but ensure the pH remains within a range compatible with your experimental system.
Q2: I am seeing a decrease in the activity of this compound in my experiments over time. What could be the cause?
A2: A decrease in activity suggests that the compound may be degrading in your experimental buffer. Potential causes include:
-
Hydrolysis: The compound may be undergoing hydrolysis, especially if your buffer has a high or low pH.[5][6] The rate of hydrolysis is also temperature-dependent.[5]
-
Oxidation: Exposure to light, oxygen, or trace metal ions in your buffer could be causing oxidative degradation.[5]
-
Interaction with buffer components: Some buffer species can directly react with and degrade drug molecules.[11][12][13] For example, phosphate (B84403) and TRIS buffers have been shown to react with certain compounds.[13]
To address this, you should conduct a stability study of this compound in your specific buffer system.
Q3: How can I determine the stability of this compound in my specific experimental buffer?
A3: You can perform a stability study by incubating a solution of this compound in your buffer under your experimental conditions (e.g., temperature, light exposure) and monitoring its concentration over time. A detailed protocol is provided in the "Experimental Protocols" section below.
Experimental Protocols
Protocol 1: Stability Testing of this compound in an Experimental Buffer
This protocol outlines a general procedure to assess the stability of this compound in a specific aqueous buffer.
1. Materials:
- This compound
- Dimethyl sulfoxide (DMSO), high purity
- Your experimental buffer (e.g., Phosphate Buffered Saline (PBS), TRIS buffer)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- pH meter
- Incubator or water bath
2. Procedure:
- Prepare a stock solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
- Prepare test solutions: Dilute the stock solution into your experimental buffer to the final desired concentration. Ensure the final concentration of DMSO is consistent across all samples and is compatible with your analytical method.
- Incubation:
- Divide the test solution into several aliquots in appropriate containers (e.g., amber vials to protect from light).
- Incubate the aliquots at your experimental temperature.
- Take samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). The time points should be chosen based on the duration of your experiments.
- For the 0-hour time point, analyze the sample immediately after preparation.
- Sample Analysis:
- At each time point, analyze the concentration of this compound in the sample using a validated HPLC method.
- The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
- Data Analysis:
- Plot the concentration of this compound as a function of time.
- A significant decrease in concentration over time indicates instability.
- You can calculate the degradation rate constant and the half-life (t½) of the compound in your buffer.
Forced Degradation Study (Optional but Recommended):
To understand the potential degradation pathways, you can perform a forced degradation study. This involves exposing the drug to more extreme conditions to accelerate degradation.
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) at an elevated temperature.[14][15]
-
Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) at an elevated temperature.[14][15]
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[15][16]
-
Photolytic Degradation: Expose the drug solution to UV light.[15][16]
-
Thermal Degradation: Heat the solid drug or a solution at a high temperature.[15]
Analysis of the samples from these stress conditions by HPLC-MS can help identify the degradation products.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Loreclezole enhances apparent desensitization of recombinant GABAA receptor currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loreclezole - Wikipedia [en.wikipedia.org]
- 4. The modulatory action of loreclezole at the gamma-aminobutyric acid type A receptor is determined by a single amino acid in the beta 2 and beta 3 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of different buffer species on partition coefficients of drugs used in quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of common buffer systems on drug activity: the case of clerocidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
- 16. ajrconline.org [ajrconline.org]
Technical Support Center: Loreclezole Hydrochloride in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for cellular assays involving Loreclezole (B39811) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Loreclezole hydrochloride?
A1: this compound is a subtype-selective positive allosteric modulator of the GABA-A receptor.[1][2] It potentiates the action of GABA primarily at receptors containing β2 or β3 subunits, showing a significantly lower affinity for receptors with the β1 subunit.[3] This potentiation is due to Loreclezole binding to a specific site on the β subunit, which is determined by a single amino acid residue.[3]
Q2: Can Loreclezole directly activate GABA-A receptors?
A2: Yes, at higher concentrations (typically 50-100 µM), Loreclezole can directly activate GABA-A receptors even in the absence of GABA.[4] This agonistic action is more pronounced at receptors containing the β2 subunit.[4] In electrophysiology experiments, this can be observed as an inward chloride current upon application of Loreclezole alone.[4]
Q3: Are there any known off-target effects of Loreclezole?
A3: Yes, a notable off-target effect of Loreclezole is the inhibition of homomeric ρ1 GABA-C receptors.[5] This should be considered when interpreting data from cell types or tissues where GABA-C receptors are expressed.
Q4: Why does Loreclezole sometimes show inhibitory effects?
A4: Loreclezole has a dual effect on GABA-A receptors. Besides potentiating GABA-induced currents, it also enhances the rate and degree of apparent desensitization of the receptor.[1] This inhibitory effect is independent of the β subunit subtype and occurs at a site separate from its potentiating site.[1] This can manifest as a faster decay of the GABA-induced current in the presence of Loreclezole.
Troubleshooting Guides
Electrophysiology Assays (Whole-Cell Patch Clamp)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No potentiation of GABA-induced current is observed. | 1. Incorrect GABA-A receptor subunit expression: The cell line may predominantly express the β1 subunit, for which Loreclezole has low affinity.[3]2. GABA concentration is too high: If the GABA concentration used is saturating, the potentiating effect of an allosteric modulator will be minimal.3. Compound degradation: Loreclezole solution may have degraded. | 1. Verify subunit expression: Use a cell line known to express β2 or β3 subunits. This can be confirmed with qRT-PCR or Western blotting.2. Optimize GABA concentration: Use a submaximal GABA concentration, typically in the EC5-EC20 range, to observe significant potentiation.[6]3. Prepare fresh solutions: Always prepare Loreclezole solutions fresh for each experiment. |
| Only inhibition or a very rapid decay of the current is observed. | 1. Dominant desensitization effect: At certain concentrations and with specific receptor subtypes, the enhancement of desensitization by Loreclezole may mask potentiation.[1]2. High concentration of Loreclezole: Higher concentrations can lead to more pronounced desensitization and direct channel block. | 1. Vary Loreclezole concentration: Perform a dose-response curve to find a concentration where potentiation is evident without overwhelming desensitization.2. Analyze current kinetics: Measure the peak current and the decay time constant separately to quantify both potentiation and the enhanced desensitization. |
| Inconsistent results between experiments. | 1. Cell health and passage number: Variations in cell health can affect receptor expression and function.2. Inconsistent seal resistance: A poor "gigaseal" can lead to leaky recordings and inaccurate measurements.[7]3. Voltage clamp quality: Poor voltage control can distort the recorded currents. | 1. Standardize cell culture: Use cells within a consistent passage number range and ensure they are healthy before recording.2. Ensure high-resistance seals: Aim for seal resistances >1 GΩ. If you have difficulty, check your pipette fabrication, solutions, and cell health.[7]3. Monitor series resistance: Compensate for series resistance and discard cells where it changes significantly during the recording. |
Radioligand Binding Assays ([35S]TBPS)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Loreclezole does not displace [35S]TBPS binding as expected. | 1. Presence of endogenous GABA: Residual GABA in the membrane preparation can inhibit [35S]TBPS binding and alter the modulatory effects of Loreclezole.[4][8]2. Incorrect buffer composition: The ionic composition of the buffer can influence binding.3. Degradation of reagents: The radioligand or Loreclezole may have degraded. | 1. Thoroughly wash membranes: Perform extensive washing of the membrane preparations to remove endogenous GABA.[9]2. Verify buffer components: Ensure the correct concentrations of salts and buffering agents are used as per established protocols.[10]3. Use fresh reagents: Prepare fresh Loreclezole solutions and check the expiration date and storage conditions of the [35S]TBPS. |
| High non-specific binding. | 1. Poor quality membrane preparation: Contamination with other cellular components.2. Insufficient washing: Inadequate washing of filters after incubation. | 1. Optimize membrane preparation: Follow a standardized protocol for membrane preparation and ensure proper homogenization and centrifugation steps.[11]2. Increase wash steps: Wash the filters with ice-cold buffer multiple times to effectively remove unbound radioligand.[11] |
Quantitative Data Summary
Table 1: Effects of Loreclezole on GABA-A Receptor Function in Electrophysiological Assays
| Parameter | Receptor Subunits | Concentration | Observed Effect | Reference |
| Direct Activation | α1β2γ2S | 50-100 µM | Induces inward Cl- currents (26% of 5 µM GABA) | [4] |
| Enhanced Desensitization | Subtype Independent | > 6 µM | Increased rate and degree of current decay | [1] |
| Potentiation Affinity | β2 or β3 containing | >300-fold higher than β1 | Potentiation of GABA-induced current | [3] |
Table 2: Effects of Loreclezole in [35S]TBPS Binding Assays
| Condition | Concentration | Observed Effect | Reference |
| In GABA-free membranes | 5 µM | Increased [35S]TBPS binding by up to 28% | [4] |
| In GABA-free membranes | 50-100 µM | Inhibited [35S]TBPS binding | [4] |
Experimental Protocols
Key Experiment 1: Whole-Cell Patch Clamp Electrophysiology
Objective: To measure the modulatory effect of Loreclezole on GABA-A receptor currents in a heterologous expression system (e.g., HEK293 cells).
Methodology:
-
Cell Preparation: Culture HEK293 cells transiently or stably expressing the desired GABA-A receptor subunits (e.g., α1β2γ2). Plate cells onto coverslips 24-48 hours before recording.
-
Solutions:
-
External Solution (in mM): 138 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 5.6 Glucose (pH 7.4 with NaOH).[12]
-
Internal (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 2 ATP-Mg, 0.3 GTP-Na, 40 HEPES (pH 7.2 with KOH).
-
-
Recording:
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with internal solution.[13]
-
Approach a cell and form a GΩ seal.[7]
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Establish a baseline by applying a low concentration of GABA (e.g., EC10) for 3 seconds, followed by a washout period of 30-60 seconds to allow for receptor recovery.[12]
-
Co-apply the same concentration of GABA with varying concentrations of Loreclezole.
-
To test for direct activation, apply Loreclezole in the absence of GABA.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current in response to GABA alone and in the presence of Loreclezole.
-
Calculate the potentiation as a percentage increase over the control GABA response.
-
Analyze the current decay to assess changes in desensitization.
-
Key Experiment 2: [35S]TBPS Radioligand Binding Assay
Objective: To determine the effect of Loreclezole on the binding of [35S]TBPS to the GABA-A receptor channel.
Methodology:
-
Membrane Preparation:
-
Homogenize rat cortical tissue or cells expressing GABA-A receptors in an ice-cold buffer.
-
Centrifuge to pellet the membranes.
-
Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.[9]
-
Resuspend the final pellet in the assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
In a final volume of 0.5 mL, incubate the membrane preparation (approx. 50 µg protein) with [35S]TBPS (e.g., 2 nM).[10]
-
Add varying concentrations of Loreclezole.
-
Define non-specific binding using a high concentration of an unlabeled ligand like picrotoxin (B1677862) (10 µM).[10]
-
Incubate for 90-120 minutes at 25°C to reach equilibrium.[10]
-
-
Filtration and Counting:
-
Rapidly terminate the reaction by filtering the mixture through glass fiber filters.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
-
Data Analysis:
-
Measure the radioactivity using a scintillation counter.
-
Subtract non-specific binding from total binding to get specific binding.
-
Plot the specific binding against the concentration of Loreclezole to determine its modulatory effect.
-
Visualizations
Caption: Loreclezole's primary signaling pathway.
Caption: Experimental workflow for patch clamp assays.
References
- 1. Loreclezole inhibition of recombinant alpha1beta1gamma2L GABA(A) receptor single channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. The modulatory action of loreclezole at the gamma-aminobutyric acid type A receptor is determined by a single amino acid in the beta 2 and beta 3 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct activation of GABAA receptors by loreclezole, an anticonvulsant drug with selectivity for the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Regulation of [35S]t-butylbicyclophosphorothionate binding sites in rat brain by GABA, pyrethroid and barbiturate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of 35S-TBPS binding by GABAergic drugs in the cerebral cortex of newborn and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of [35S]t-butylbicyclophosphorothionate ([35S]TBPS) binding to GABAA receptors in postmortem human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Loreclezole Hydrochloride In Vivo Delivery
This center provides researchers, scientists, and drug development professionals with essential information for the successful in vivo delivery of Loreclezole (B39811) hydrochloride. It includes detailed troubleshooting guides, frequently asked questions, experimental protocols, and key quantitative data to ensure consistency and reliability in your experiments.
Troubleshooting and Optimization Guide
This guide addresses common challenges encountered during the preparation and administration of Loreclezole hydrochloride in in vivo studies.
| Problem/Question | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or cloudiness in the final solution. | This compound has very low aqueous solubility. The final concentration may exceed its solubility limit in the chosen vehicle. | 1. Initial Solubilization: First, dissolve Loreclezole in an appropriate organic solvent like DMSO. Loreclezole base has high solubility in DMSO (110 mg/mL).[1] The hydrochloride salt is less soluble (1.37 mg/mL in DMSO with warming). 2. Use Co-solvents: Prepare the final solution by sequentially adding co-solvents. A common, effective vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] 3. Gentle Heating/Sonication: If precipitation occurs during preparation, gentle warming and/or sonication can help dissolve the compound.[1] 4. Prepare Fresh: Always prepare the final working solution fresh on the day of the experiment to minimize the risk of precipitation over time.[1] |
| High variability in experimental results between subjects. | Inconsistent dosing, incomplete drug solubilization, animal stress, or inherent biological variability. | 1. Ensure Homogeneity: Vigorously vortex the final solution before each injection to ensure a homogenous suspension, especially if any particulates are suspected. 2. Standardize Administration: Use a consistent technique for administration (e.g., intraperitoneal injection site, volume, and speed). Ensure the needle is correctly placed to avoid injection into the gut or bladder.[2] 3. Acclimatize Animals: Allow animals to acclimatize to the experimental room and handling procedures to minimize stress-induced variability. 4. Dose-Response Study: Conduct a preliminary dose-response study in your specific animal model to identify the optimal effective dose, which can help reduce variability at the extremes of the dose range.[3] |
| Unexpected adverse effects or toxicity in the vehicle control group. | The vehicle itself, particularly at high concentrations of DMSO or other solvents, can cause local irritation, inflammation, or systemic toxicity. | 1. Minimize Organic Solvents: Keep the percentage of DMSO or other organic solvents as low as possible. For many applications, a final DMSO concentration of 10% or less is recommended.[1] 2. Select an Alternative Vehicle: If vehicle toxicity is suspected, consider a different formulation. For example, a vehicle of 10% DMSO in 90% corn oil is an alternative for lipophilic compounds.[1] 3. Monitor Animals: Closely observe animals in all groups for signs of distress, irritation at the injection site, or abnormal behavior. |
| Loss of drug efficacy over time in a chronic study. | Degradation of the this compound stock solution or metabolic adaptation in the animals. | 1. Proper Stock Storage: Store powdered Loreclezole at -20°C. Store stock solutions (e.g., in DMSO) at -20°C for up to one year or -80°C for up to two years.[1] Avoid repeated freeze-thaw cycles. 2. Fresh Working Solutions: It is strongly recommended to prepare the final diluted working solution for in vivo experiments fresh each day and not to store it for long periods.[1][4] 3. Pharmacokinetic Considerations: Be aware that rodents metabolize many drugs faster than humans. For chronic studies, maintaining consistent drug exposure may require multiple daily doses or a continuous delivery method.[5] |
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action for Loreclezole? A1: Loreclezole is a selective positive allosteric modulator of GABA-A receptors. It specifically potentiates GABA-induced chloride currents at receptors that contain the β2 or β3 subunits, while having a much lower affinity for receptors with the β1 subunit.[6][7] This action enhances the inhibitory effects of GABA in the central nervous system.
-
Q2: What is a reliable starting dose for anticonvulsant studies in rats? A2: For studies measuring the seizure threshold against pentylenetetrazol, doses ranging from 10 mg/kg to 75 mg/kg (intraperitoneal administration) have been shown to be effective in a dose-dependent manner.[1] In amygdala-kindled rats, a dose of 5 mg/kg has been shown to exert a significant protective action.[8][9]
-
Q3: How should I prepare a Loreclezole solution for intraperitoneal (IP) injection? A3: Due to its poor water solubility, a multi-step process is required. First, create a stock solution by dissolving Loreclezole in 100% DMSO. Then, for the final working solution, dilute the stock in a suitable vehicle. A widely used formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This vehicle can achieve a Loreclezole concentration of at least 2.08 mg/mL.[1] (See detailed protocol below).
-
Q4: Can I administer Loreclezole orally? A4: While intraperitoneal injection is more common in preclinical studies to ensure precise dosing and bioavailability, oral administration is possible. However, you will need to use a suitable vehicle for oral gavage and may need to adjust the dose to account for potential differences in absorption compared to parenteral routes.[10] A method for voluntary oral administration in mice involves incorporating the drug into a sweetened jelly, which can reduce the stress associated with gavage.[11][12]
-
Q5: How long can I store the prepared solutions? A5: Powdered this compound can be stored at -20°C for years. A concentrated stock solution in a solvent like DMSO can be stored at -80°C for up to 2 years or at -20°C for 1 year.[1] However, it is critical to prepare the final aqueous-based working solution for in vivo injection fresh on the day of use to prevent precipitation and ensure stability.[1][4]
Quantitative Data Summary
Table 1: Solubility Data
| Compound Form | Solvent | Maximum Concentration | Notes |
| Loreclezole (Base) | DMSO | 110 mg/mL | Requires sonication.[1] |
| Loreclezole HCl | DMSO | 1.37 mg/mL | Requires gentle warming. |
| Loreclezole HCl | Ethanol | 1.37 mg/mL | Requires gentle warming. |
| Loreclezole (Base) | Water | < 0.1 mg/mL | Effectively insoluble.[1] |
| Loreclezole (Base) | 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL | Final vehicle formulation.[1] |
| Loreclezole (Base) | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL | Final vehicle formulation.[1] |
Table 2: Reported In Vivo Dosages
| Species | Model / Assay | Route | Dose | Reference |
| Rat (Lister Hooded) | Pentylenetetrazol-induced seizure threshold | IP | 10, 25, 50, 75 mg/kg | [1] |
| Rat | Pentylenetetrazol-induced seizure threshold | - | 25 mg/kg (ED50) | [13] |
| Rat | Amygdala-kindled seizures | IP | 5 mg/kg | [8][9] |
| Rat | Amygdala-kindled seizures (combination study) | IP | 2.5 mg/kg | [8][9] |
| Mouse | Spontaneous locomotor activity | IP | 30 mg/kg | [14] |
Detailed Experimental Protocols
Protocol 1: Preparation and Intraperitoneal (IP) Administration of Loreclezole
This protocol describes the preparation of Loreclezole for IP injection in rodents using a common co-solvent vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare Stock Solution:
-
Weigh the required amount of this compound powder in a sterile tube.
-
Add the necessary volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 20.8 mg/mL).
-
Vortex and, if necessary, gently warm or sonicate the solution until the powder is completely dissolved. Ensure the final stock solution is clear.
-
-
Prepare Final Vehicle Formulation (on the day of use):
-
This example creates a 1 mL working solution with a final concentration of 2.08 mg/mL. Adjust volumes as needed for your target concentration.
-
In a new sterile tube, add 400 µL of PEG300.
-
Add 100 µL of your Loreclezole DMSO stock solution (20.8 mg/mL) to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogenous.
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex thoroughly one last time.
-
The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
-
Administration:
-
Before drawing the solution into the syringe, vortex the final mixture to ensure homogeneity.
-
Administer the solution via intraperitoneal injection into the lower abdominal quadrant of the animal, being careful to avoid the midline to prevent damage to the bladder or cecum.[2]
-
The injection volume should be calculated based on the animal's body weight (e.g., 5-10 mL/kg).
-
Visualizations
Mechanism of Action
Caption: Loreclezole's mechanism as a positive allosteric modulator of the GABA-A receptor.
Experimental Workflow
Caption: Standard workflow for Loreclezole in vivo experiments.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common in vivo experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. az.research.umich.edu [az.research.umich.edu]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. The pharmacokinetics of antiepileptic drugs in rats: consequences for maintaining effective drug levels during prolonged drug administration in rat models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Loreclezole enhances apparent desensitization of recombinant GABAA receptor currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Loreclezole inhibition of recombinant alpha1beta1gamma2L GABA(A) receptor single channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of loreclezole with conventional antiepileptic drugs in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of some convulsants on the protective activity of loreclezole and its combinations with valproate or clonazepam in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. researchgate.net [researchgate.net]
- 12. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A behavioural and neurochemical study in rats of the pharmacology of loreclezole, a novel allosteric modulator of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Loreclezole Hydrochloride in GABA-A Receptor Research
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing Loreclezole (B39811) hydrochloride in the study of GABA-A receptor desensitization.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Loreclezole hydrochloride on GABA-A receptors?
A1: this compound exhibits a dual mechanism of action on GABA-A receptors. Firstly, it acts as a positive allosteric modulator, potentiating the action of GABA, particularly at receptors containing β2 or β3 subunits.[1][2] Secondly, it enhances the rate and degree of apparent receptor desensitization, and this effect is independent of the specific β subunit isoform present.[2][3]
Q2: At what concentrations does this compound enhance GABA-A receptor desensitization?
A2: The enhancement of GABA-A receptor desensitization by Loreclezole is observed at concentrations above 6 µM.[2] This effect is concentration-dependent.[2]
Q3: Is the potentiating effect of Loreclezole dependent on the GABA-A receptor subunit composition?
A3: Yes, the potentiation of GABA-A receptor currents by Loreclezole is selective for receptors containing the β2 or β3 subunits.[1][2] Receptors with the β1 subunit show a significantly lower affinity for Loreclezole, over 300-fold less than those with β2 or β3 subunits.[4] A single amino acid residue, Asn-289 in the β2 subunit and Asn-290 in the β3 subunit, is crucial for this sensitivity.[4]
Q4: Can Loreclezole directly activate GABA-A receptors in the absence of GABA?
A4: Yes, at higher concentrations (50-100 µM), Loreclezole can directly induce inward chloride currents through GABA-A receptors composed of α1, β2, and γ2S subunits, acting as a direct agonist.[5] However, the current evoked by 100 µM Loreclezole is significantly smaller than that induced by a submaximal concentration of GABA (e.g., 26% of the current induced by 5 µM GABA).[5]
Q5: How does Loreclezole's effect on desensitization manifest in electrophysiological recordings?
A5: In whole-cell patch-clamp recordings, Loreclezole's enhancement of desensitization is observed as a faster and more pronounced decay of the GABA-evoked current in the continued presence of the agonist.[2] At the single-channel level, Loreclezole decreases the mean open time of the channel.[3]
Troubleshooting Guides
Problem 1: Unexpectedly small or absent potentiation of GABA-evoked currents.
-
Possible Cause 1: Incorrect GABA-A Receptor Subunit Expression.
-
Possible Cause 2: Suboptimal Loreclezole Concentration.
-
Solution: The EC50 for Loreclezole-mediated potentiation of GABA currents in α1β2γ2L receptors is approximately 3.4 µM.[1] Prepare a fresh stock solution of Loreclezole and perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.
-
-
Possible Cause 3: High GABA Concentration.
-
Solution: The potentiating effects of positive allosteric modulators are most prominent at sub-saturating concentrations of the primary agonist. If you are using a high concentration of GABA that maximally activates the receptors, the potentiating effect of Loreclezole may be masked. Use a GABA concentration that elicits a submaximal response (e.g., EC10-EC20).
-
Problem 2: Observed inhibition or rapid decay of GABA currents instead of potentiation.
-
Possible Cause 1: Dominant Effect of Desensitization Enhancement.
-
Solution: At concentrations above 6 µM, Loreclezole significantly enhances receptor desensitization.[2] This can lead to a rapid decay of the current that may overshadow the initial potentiation, especially with prolonged agonist application. To isolate the potentiation, use shorter GABA application times.
-
-
Possible Cause 2: Misinterpretation of the Current Waveform.
-
Solution: Carefully analyze the peak of the GABA-evoked current immediately after application, as this is where potentiation will be most evident. The subsequent decay phase reflects desensitization. Compare the peak amplitude in the presence and absence of Loreclezole.
-
Problem 3: High variability in experimental results.
-
Possible Cause 1: Inconsistent Transfection Efficiency.
-
Solution: If you are using transiently transfected cells, variability in transfection efficiency can lead to inconsistent receptor expression levels. Optimize your transfection protocol.[6][7][8] Consider using a reporter gene (e.g., GFP) to identify and select successfully transfected cells for recording.
-
-
Possible Cause 2: "Rundown" of GABA-A Receptors.
-
Solution: GABA-A receptors can exhibit "rundown," a gradual decrease in response with repeated applications of GABA, during whole-cell recordings. To minimize this, allow for sufficient washout and recovery time between agonist applications. Maintain a healthy intracellular environment by using an appropriate internal solution.
-
-
Possible Cause 3: Instability of Loreclezole Solution.
-
Solution: Prepare fresh stock solutions of this compound regularly and store them appropriately. Avoid repeated freeze-thaw cycles.
-
Quantitative Data
Table 1: Potentiation of GABA-A Receptor Currents by Loreclezole
| Receptor Subunit Composition | Loreclezole Concentration (µM) | Effect | Reference |
| α1β2γ2L | 3.4 (EC50) | Potentiation of GABA (10 µM) evoked currents | [1] |
| α1β2γ2S | 10 | 269 ± 46% potentiation of low GABA response | [1] |
| α1β2(N265S)γ2S | 10 | 36 ± 6 % potentiation of low GABA response | [1] |
| Purkinje Neurons (WT) | 3 | Potentiation of GABA EC20 response | [9] |
Table 2: Enhancement of GABA-A Receptor Desensitization by Loreclezole
| Receptor Subunit Composition | Loreclezole Concentration (µM) | Observed Effect | Reference |
| Various (β-subunit independent) | > 6 | Enhanced degree and rate of apparent desensitization | [2] |
| α1β1γ2L | Not specified | Increased rate and degree of apparent desensitization | [3] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Loreclezole's Effects on GABA-A Receptors in Transfected HEK293 Cells
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect cells with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) and a fluorescent marker (e.g., eGFP) using a suitable transfection reagent (e.g., Lipofectamine 2000 or calcium phosphate).[7][8]
-
Plate cells on glass coverslips 24 hours before transfection.
-
Perform electrophysiological recordings 24-48 hours post-transfection.
-
-
Electrophysiology Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).
-
Use a rapid solution exchange system for fast application of GABA and Loreclezole.
-
-
Recording Procedure:
-
Identify transfected cells by fluorescence microscopy.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a sub-saturating concentration of GABA (e.g., EC10-EC20, typically 1-10 µM for α1β2γ2 receptors) for a short duration (e.g., 2-5 seconds) to establish a baseline response.
-
Co-apply the same concentration of GABA with varying concentrations of Loreclezole (e.g., 0.1 - 30 µM).
-
To study desensitization, use a longer GABA application (e.g., 10-30 seconds) in the presence and absence of Loreclezole (>6 µM).
-
Ensure complete washout of drugs between applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current to assess potentiation.
-
To quantify desensitization, fit the decay phase of the GABA-evoked current with a single or double exponential function to determine the time constant(s) and extent of desensitization.
-
Visualizations
Caption: Dual modulation of GABA-A receptors by Loreclezole.
References
- 1. (+)-Catharanthine potentiates the GABAA receptor by binding to a transmembrane site at the β(+)/α(−) interface near the TM2-TM3 loop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loreclezole enhances apparent desensitization of recombinant GABAA receptor currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loreclezole inhibition of recombinant alpha1beta1gamma2L GABA(A) receptor single channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The modulatory action of loreclezole at the gamma-aminobutyric acid type A receptor is determined by a single amino acid in the beta 2 and beta 3 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct activation of GABAA receptors by loreclezole, an anticonvulsant drug with selectivity for the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression of functional GABAA receptors in transfected L929 cells isolated by immunomagnetic bead separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Optimising the transient expression of GABA(A) receptors in adherent HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Loreclezole Hydrochloride and Other GABA-A Receptor Modulators for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Loreclezole (B39811) hydrochloride with other prominent allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data, detailed methodologies, and visual representations of key concepts.
Introduction to GABA-A Receptor Modulation
The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1] It is a ligand-gated ion channel that, upon binding with GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.[1] A wide array of therapeutic agents, including anxiolytics, sedatives, and anticonvulsants, exert their effects by modulating the function of the GABA-A receptor at allosteric sites distinct from the GABA binding site.[2][3] These modulators can be classified based on their mechanism of action and their selectivity for the diverse subtypes of GABA-A receptors, which are pentameric structures assembled from a variety of subunits (e.g., α, β, γ, δ).[2]
Loreclezole is an anticonvulsant that potentiates GABA-A receptor function by interacting with a specific site on the β subunits.[4][5] This guide will compare the performance of Loreclezole hydrochloride with other classes of GABA-A receptor modulators, including benzodiazepines, barbiturates, and neurosteroids, focusing on their binding affinity, efficacy, and subunit selectivity.
Comparative Performance of GABA-A Receptor Modulators
The following tables summarize the quantitative data on the binding affinity and efficacy of Loreclezole and other selected GABA-A receptor modulators. This data is compiled from various radioligand binding and electrophysiological studies.
Table 1: Comparative Binding Affinity (IC50/Ki) of GABA-A Receptor Modulators
| Compound | Radioligand | Preparation | IC50 / Ki (µM) | Reference |
| Loreclezole | [35S]TBPS | Rat brain membranes | IC50 ≈ 1 | [6] |
| Diazepam | [3H]Flunitrazepam | Rat brain membranes | Ki ≈ 0.003-0.008 | [7] |
| Pentobarbital | [35S]TBPS | Human brain | IC50 ≈ 50-100 | [8] |
| Propofol | [35S]TBPS | Rat cortical membranes | - | [9] |
| Allopregnanolone | [3H]Flunitrazepam | Recombinant α1β3γ2s | Ki ≈ 0.03 | [7] |
Table 2: Comparative Efficacy of GABA-A Receptor Modulators
| Compound | Receptor Subunits | Concentration | Efficacy (% potentiation of GABA response) | Reference |
| Loreclezole | α1β2γ2S | 3 µM | Potentiation of GABA EC20 response | [10] |
| Diazepam | α1β2γ2S | 1 µM | Potentiation of GABA EC20 response | [11] |
| Pentobarbital | α1β2γ2S | 100 µM | Potentiation of GABA EC20 response | [10] |
| Propofol | α1β2γ2S | 100 µM | Current was 98% of that induced by 5 µM GABA | [9] |
| Etomidate | α1β2γ2S | 30 µM | Potentiation of GABA EC20 response | [10] |
Subunit Selectivity
A key differentiator among GABA-A receptor modulators is their selectivity for different receptor subunits, which influences their pharmacological profile.
-
Loreclezole exhibits a pronounced selectivity for GABA-A receptors containing β2 or β3 subunits over those with β1 subunits.[5][12] This selectivity is attributed to a single amino acid residue in the transmembrane domain 2 (TM2) of the β subunit.[5] This profile is thought to contribute to its anticonvulsant effects with a reduced sedative potential compared to less selective modulators.[12]
-
Benzodiazepines , such as diazepam, bind to the interface between α and γ subunits and their efficacy is dependent on the specific α subunit present (α1, α2, α3, or α5).[2] For instance, the sedative effects are primarily mediated by α1-containing receptors, while anxiolytic effects are linked to α2 and α3 subunits.
-
Barbiturates and Propofol generally show less subunit selectivity compared to benzodiazepines and Loreclezole, contributing to their broader range of effects, including anesthesia.[9]
-
Neurosteroids , like allopregnanolone, are potent positive allosteric modulators that are thought to bind within the transmembrane domains of the receptor and show some preference for δ subunit-containing extrasynaptic receptors.[2]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: GABA-A Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
Radioligand Binding Assay ([35S]TBPS)
This protocol is adapted from studies investigating the allosteric modulation of the GABA-A receptor.[6][13]
1. Membrane Preparation:
- Homogenize rat cerebral cortex in ice-cold sucrose (B13894) buffer (0.32 M sucrose, pH 7.4).
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
- Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
- Wash the resulting pellet by resuspension in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and repeat the centrifugation step three times.
- Resuspend the final pellet in fresh assay buffer to a protein concentration of approximately 1 mg/mL.
2. Binding Assay:
- In a final volume of 1 mL, combine the membrane preparation (100-200 µg protein), [35S]TBPS (2 nM), and varying concentrations of the test compound (e.g., Loreclezole).
- For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM picrotoxin).
- Incubate the mixture for 90 minutes at 25°C.
- Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
- Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a liquid scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the concentration-response curve.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is a generalized procedure for assessing the potentiation of GABA-induced currents by modulators in cultured cells expressing recombinant GABA-A receptors.[14][15]
1. Cell Culture and Transfection:
- Culture a suitable cell line (e.g., HEK293 cells) in appropriate media.
- Transiently transfect the cells with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2S). A marker protein like GFP is often co-transfected to identify successfully transfected cells.
- Record from cells 24-48 hours post-transfection.
2. Electrophysiological Recording:
- Prepare borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with intracellular solution (containing, e.g., in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, pH 7.2 with CsOH).
- The extracellular solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
- Establish a whole-cell recording configuration on a transfected cell.
- Voltage-clamp the cell at a holding potential of -60 mV.
3. Drug Application and Data Acquisition:
- Apply GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20) using a rapid solution exchange system.
- Co-apply the test modulator (e.g., Loreclezole) with the same concentration of GABA.
- Record the resulting currents using an appropriate amplifier and data acquisition software.
4. Data Analysis:
- Measure the peak amplitude of the GABA-induced current in the absence and presence of the modulator.
- Calculate the percentage potentiation of the GABA response by the modulator.
- Construct concentration-response curves to determine the EC50 for potentiation.
Conclusion
This compound represents a distinct class of GABA-A receptor modulators with a unique mechanism of action characterized by its selectivity for β2/β3-containing receptors. This property differentiates it from broader-acting modulators like benzodiazepines and barbiturates and may underlie its specific therapeutic profile as an anticonvulsant with potentially fewer sedative side effects. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers and drug development professionals working to further characterize existing GABA-A receptor modulators and to design novel therapeutics with improved efficacy and safety profiles.
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The modulatory action of loreclezole at the gamma-aminobutyric acid type A receptor is determined by a single amino acid in the beta 2 and beta 3 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loreclezole modulates [35S]t-butylbicyclophosphorothionate and [3H]flunitrazepam binding via a distinct site on the GABAA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of [35S]t-butylbicyclophosphorothionate ([35S]TBPS) binding to GABAA receptors in postmortem human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct activation of GABAA receptors by loreclezole, an anticonvulsant drug with selectivity for the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Loreclezole enhances apparent desensitization of recombinant GABAA receptor currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of [35S]t-butylbicyclophosphorothionate ([35S]TBPS) binding to GABAA receptors in postmortem human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole-cell patch clamp experiments [bio-protocol.org]
- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
A Comparative Guide to the Efficacy of Loreclezole Hydrochloride and Classic Antiepileptic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Loreclezole (B39811) hydrochloride, a modulator of GABAergic neurotransmission, with that of classic antiepileptic drugs (AEDs) such as phenytoin (B1677684), carbamazepine (B1668303), valproate, and phenobarbital (B1680315). The information presented is supported by preclinical and clinical experimental data to aid in research and drug development efforts.
Executive Summary
Loreclezole hydrochloride is an anticonvulsant that enhances gamma-aminobutyric acid (GABA)-mediated neuronal inhibition through a specific interaction with the β2 or β3 subunits of the GABAA receptor.[1] This mechanism of action distinguishes it from many classic AEDs, which primarily act by blocking voltage-gated sodium channels or through less specific GABAergic enhancement. Preclinical studies suggest that Loreclezole possesses a favorable protective index compared to some classic AEDs.[2] Clinical trials have primarily evaluated Loreclezole as an add-on therapy for partial seizures, where it has shown efficacy in reducing seizure frequency.[3][4] Direct, large-scale, head-to-head clinical trials comparing Loreclezole monotherapy with classic AEDs are limited.[5] Classic AEDs remain the cornerstone of epilepsy treatment, with extensive clinical data supporting their efficacy as monotherapy for various seizure types.[6][7][8][9]
Data Presentation: Preclinical Efficacy
The following tables summarize the quantitative data from preclinical studies, offering a comparison of the anticonvulsant activity of Loreclezole and classic AEDs in established animal models of epilepsy.
Table 1: Anticonvulsant Activity in the Cocaine-Induced Seizure Model in Mice
| Drug | Anticonvulsive ED50 (mg/kg) | Toxic TD50 (mg/kg) | Protective Index (TD50/ED50) |
| Loreclezole | 10.3 | 79.0 | 7.67 |
| Felbamate | 43.1 | 54.2 | 1.26 |
| Gabapentin | >3000 | >3000 | >152 |
| Lamotrigine | >100 | - | - |
| Topiramate | >100 | - | - |
| Zonisamide | >100 | - | - |
Data sourced from a study evaluating protection against cocaine-induced convulsions.[2] A higher protective index indicates a better separation between anticonvulsant and toxic effects.
Data Presentation: Clinical Efficacy
Direct comparative clinical trial data for Loreclezole as a monotherapy is scarce. The available data primarily focuses on its use as an adjunctive treatment for partial seizures.
Table 2: Clinical Efficacy of Loreclezole as Add-on Therapy for Uncontrolled Partial Seizures
| Study | Treatment Group | Number of Patients | Seizure Reduction of ≥50% |
| Double-Blind, Placebo-Controlled Trial[3] | Loreclezole (1-2 mg/L plasma) | 32 | 19% |
| Placebo | 30 | 0% | |
| 1-Year Open-Label Follow-up[4] | Loreclezole (mean 5.5-6.0 mg/L plasma) | 56 | 39% |
Table 3: Overview of Monotherapy Efficacy for Classic Antiepileptic Drugs
| Drug | Seizure Type | Key Efficacy Findings from Monotherapy Trials |
| Phenytoin | Partial and Generalized Tonic-Clonic | Comparable efficacy to carbamazepine in many studies for partial seizures.[8] May be more effective than phenobarbitone in terms of treatment retention.[10] In one study, lorazepam was superior to phenytoin as a first-line treatment for status epilepticus.[11] |
| Carbamazepine | Partial and Generalized Tonic-Clonic | A first-line treatment for partial-onset seizures.[8] Efficacy can be variable, with 6-month seizure freedom rates in blinded studies around 55%.[12] |
| Valproate | Generalized and Partial | Highly effective for idiopathic generalized epilepsies and considered a drug of choice.[7][13] At least as effective as phenytoin and carbamazepine for generalized and partial seizures.[7] |
| Phenobarbital | Partial and Generalized Tonic-Clonic | Effective, with a long-term study showing a 10-year seizure-free rate of 89.6% in a rural population.[9] May have a less favorable side-effect profile compared to newer drugs, particularly regarding behavior in children.[14] |
Experimental Protocols
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.
-
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.
-
Apparatus: A device capable of delivering a constant current stimulus through corneal or ear-clip electrodes.
-
Procedure:
-
Animals (typically mice or rats) are administered the test compound or vehicle at various doses and at a specified time before the test.
-
An electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds duration) is delivered via the electrodes. The current intensity is suprathreshold to induce a maximal seizure in control animals.
-
The animal is observed for the presence or absence of a tonic hindlimb extension. The abolition of this response is considered the endpoint for protection.
-
The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.
-
Amygdala Kindling Model
The kindling model is a widely accepted model of temporal lobe epilepsy, used to study the development of seizures (epileptogenesis) and to test the efficacy of antiepileptic drugs.
-
Objective: To induce a state of seizure susceptibility through repeated, initially sub-convulsive electrical stimulation of a limbic structure, typically the amygdala.
-
Procedure:
-
Electrode Implantation: Animals (commonly rats) are surgically implanted with a stimulating and recording electrode in the amygdala under anesthesia.
-
Afterdischarge Threshold (ADT) Determination: After a recovery period, the lowest current intensity required to elicit an afterdischarge (a period of epileptiform electrical activity recorded on EEG) is determined for each animal.
-
Kindling Stimulations: Animals receive brief, low-intensity electrical stimulations (typically at the ADT) once or twice daily.
-
Seizure Scoring: With each stimulation, the behavioral seizure severity is scored using a standardized scale (e.g., Racine's scale). The duration of the afterdischarge is also recorded.
-
Fully Kindled State: The animal is considered fully kindled when it consistently exhibits a generalized convulsive seizure (e.g., Racine stage 4 or 5) in response to the stimulation.
-
Drug Testing: Once fully kindled, the animals are used to test the efficacy of anticonvulsant drugs by administering the drug prior to the electrical stimulation and observing the effect on seizure severity and afterdischarge duration.
-
Signaling Pathways and Mechanisms of Action
Loreclezole and the GABAergic Pathway
Loreclezole's primary mechanism of action is the potentiation of GABAergic inhibition. It acts as a positive allosteric modulator of the GABAA receptor, with a unique selectivity for receptors containing the β2 or β3 subunits.[1] This binding enhances the GABA-induced chloride ion influx, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
Caption: Loreclezole potentiates GABA-A receptor function.
Classic Antiepileptic Drugs and Voltage-Gated Sodium Channels
A primary mechanism of action for classic AEDs like phenytoin and carbamazepine is the blockade of voltage-gated sodium channels.[15] These drugs stabilize the inactive state of the sodium channel, which slows the rate of channel recovery and prevents the sustained, high-frequency neuronal firing that is characteristic of seizures.
Caption: Classic AEDs stabilize the inactive state of sodium channels.
Multifaceted Mechanism of Valproate
Valproate exhibits a broad spectrum of anticonvulsant activity through multiple mechanisms. It can increase GABA levels by inhibiting its breakdown and may also have effects on voltage-gated sodium channels.[16]
Caption: Valproate's multiple mechanisms of action.
Phenobarbital's Modulation of the GABAA Receptor
Phenobarbital, a barbiturate, also enhances GABAergic transmission but through a different mechanism than benzodiazepines and likely Loreclezole. It increases the duration of the GABAA receptor-mediated chloride channel opening.[2]
Caption: Phenobarbital prolongs GABAA receptor channel opening.
References
- 1. Loreclezole enhances apparent desensitization of recombinant GABAA receptor currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of newly approved and potential antiepileptic drugs against cocaine-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A double-blind, placebo-controlled evaluation of the efficacy and safety of loreclezole as add-on therapy in patients with uncontrolled partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term evaluation of the efficacy and safety of loreclezole as add-on therapy in patients with uncontrolled partial seizures: a 1-year open follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Loreclezole monotherapy in patients with partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Valproate monotherapy in the management of generalized and partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cochranelibrary.com [cochranelibrary.com]
- 9. Long-term phenobarbital treatment is effective in working-age patients with epilepsy in rural Northeast China: a 10-year follow-up study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenobarbitone versus phenytoin monotherapy for epilepsy: an individual participant data review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Review of Phenytoin Monotherapy in Adults With Nonrefractory Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti‐seizure efficacy and retention rate of carbamazepine is highly variable in randomized controlled trials: A meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Review of valproate monotherapy in the treatment of generalized tonic-clonic seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cochranelibrary.com [cochranelibrary.com]
- 15. Voltage-Gated Na+ Channels - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
Cross-Validation of Loreclezole Hydrochloride's Effects in Different Neuronal Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Loreclezole hydrochloride, a positive allosteric modulator of the GABA-A receptor, across different neuronal models. Due to the limited availability of direct cross-validation studies in the public domain, this document synthesizes existing data from various sources to offer a comparative perspective on its activity in primary cortical neurons and the commonly used neuronal cell lines, SH-SY5Y and PC-12. Furthermore, it contrasts the effects of Loreclezole with other GABA-A receptor modulators, namely Etomidate, Mefenamic Acid, Chlormethiazole, and Pentobarbital.
Introduction to this compound
Loreclezole is an anticonvulsant compound that potentiates the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. It achieves this by binding to a specific site on the β2 or β3 subunits of the GABA-A receptor, a ligand-gated ion channel.[1][2] This allosteric modulation enhances the receptor's sensitivity to GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, thus reducing its excitability. Notably, a single asparagine residue in the β2 and β3 subunits is critical for this modulatory action. At higher concentrations (above 6 µM), Loreclezole can also enhance receptor desensitization, an effect that is independent of the β-subunit subtype.[1]
GABA-A Receptor Subunit Expression in Neuronal Models
The differential expression of GABA-A receptor subunits in various neuronal cell lines is a critical factor that can influence the efficacy and downstream effects of a modulator like Loreclezole.
| Cell Line/Tissue | Reported GABA-A Receptor Subunit Expression |
| SH-SY5Y | Express functional GABA receptors.[3] |
| PC-12 | Express α1 and α3 subunits.[4][5] |
| Primary Cortical Neurons | Express a diverse range of α, β, and γ subunits, with compositions varying depending on the specific neuronal subtype and developmental stage. |
Comparative Analysis of Loreclezole and Alternative GABA-A Receptor Modulators
The following tables summarize the known effects of Loreclezole and its alternatives on various neuronal models. It is important to note that the experimental conditions and cell lines often differ between studies, which should be considered when making direct comparisons.
Electrophysiological Effects
| Compound | Cell Line/Tissue | Concentration | Observed Effect |
| Loreclezole | Cultured Mouse Cortical Neurons | < 6 µM | Potentiation of GABA-evoked currents.[1] |
| > 6 µM | Enhanced rate and degree of apparent desensitization of whole-cell current.[1] | ||
| Etomidate | SH-SY5Y | 88 µM (IC50) | Inhibition of K+-evoked noradrenaline release.[6] |
| 69 µM (IC50) | Inhibition of carbachol-evoked noradrenaline release.[6] | ||
| Mefenamic Acid | Primary Hippocampal Neurons | 10-100 µM | Neuroprotective against glutamate-induced excitotoxicity.[7] |
| Pentobarbital | N/A | N/A | Data on specific electrophysiological effects on SH-SY5Y or PC-12 is limited. |
| Chlormethiazole | N/A | N/A | Data on specific electrophysiological effects on SH-SY5Y or PC-12 is limited. |
Effects on Cell Viability and Neuroprotection
| Compound | Cell Line/Tissue | Concentration | Observed Effect |
| Loreclezole | N/A | N/A | Data on specific effects on SH-SY5Y or PC-12 viability is not readily available. |
| Etomidate | Neuroblastoma cell line | N/A | Induction of apoptosis. |
| Mefenamic Acid | PC-12 Cells | N/A | Attenuates neurotoxicity induced by amyloid-beta peptide. |
| Pentobarbital | PC-12 Cells | 50 µg/mL | Inhibits apoptosis induced by serum deprivation. |
| Chlormethiazole | N/A | N/A | Neuroprotective effects are reported to be variable. |
Experimental Protocols
To facilitate further research and direct cross-validation, detailed methodologies for key experiments are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of Loreclezole on GABA-evoked currents in cultured neuronal cells.
-
Cell Preparation: Plate SH-SY5Y or PC-12 cells on glass coverslips and culture until they reach 50-70% confluency. For primary cortical neurons, plate dissociated neurons on coated coverslips and culture for 7-14 days.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 2 ATP-Mg, 0.2 GTP-Na (pH 7.2 with CsOH).
-
-
Recording Procedure:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Hold the membrane potential at -60 mV.
-
Apply GABA (e.g., 1-10 µM) using a rapid application system to evoke a baseline current.
-
Co-apply GABA with varying concentrations of Loreclezole (or alternative compounds) to determine the modulatory effect on the current amplitude, activation, and desensitization kinetics.
-
-
Data Analysis: Measure the peak amplitude and decay time constant of the GABA-evoked currents in the absence and presence of the test compounds.
MTT Cell Viability Assay
This assay assesses the effect of Loreclezole on the metabolic activity of neuronal cells as an indicator of cell viability.
-
Cell Plating: Seed SH-SY5Y or PC-12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Loreclezole or alternative compounds for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Immunocytochemistry for GABA-A Receptor Subunits
This protocol allows for the visualization and semi-quantitative analysis of GABA-A receptor subunit expression.
-
Cell Preparation: Grow cells on glass coverslips as described for electrophysiology.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with 5% normal goat serum in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies specific for the GABA-A receptor subunits of interest (e.g., anti-GABRA1, anti-GABRB2/3) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining. Image the cells using a fluorescence or confocal microscope.
Visualizations
The following diagrams illustrate key concepts and workflows related to the cross-validation of Loreclezole's effects.
Caption: GABA-A receptor signaling pathway and Loreclezole's allosteric modulation.
Caption: Experimental workflow for cross-validating Loreclezole's effects.
Caption: Logical relationship for comparing compounds across cell lines.
References
- 1. Loreclezole enhances apparent desensitization of recombinant GABAA receptor currents [pubmed.ncbi.nlm.nih.gov]
- 2. Loreclezole inhibition of recombinant alpha1beta1gamma2L GABA(A) receptor single channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Electrophysiological variability in the SH-SY5Y cellular line - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Loreclezole's Potentiation of Recombinant GABA-A Receptors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Loreclezole's performance in potentiating recombinant γ-aminobutyric acid type A (GABA-A) receptors against other common allosteric modulators. The information presented is supported by experimental data to facilitate informed decisions in neuroscience research and drug discovery.
Loreclezole (B39811), an anticonvulsant compound, is a positive allosteric modulator of GABA-A receptors, exhibiting a distinct pharmacological profile characterized by its selectivity for receptors containing β2 or β3 subunits.[1] This guide delves into the quantitative aspects of Loreclezole's interaction with various recombinant GABA-A receptor subtypes and contrasts its effects with those of other widely used modulators, including the benzodiazepine (B76468) diazepam, the general anesthetic propofol, the anesthetic etomidate (B1671615), and the barbiturate (B1230296) pentobarbital.
Mechanism of Action: A Tale of Subunit Selectivity
The potentiation of GABA-A receptors by Loreclezole is critically dependent on the presence of specific β subunits.[1][2] Studies have demonstrated that Loreclezole has a significantly higher affinity for receptors incorporating the β2 or β3 subunits compared to those with the β1 subunit.[1] This selectivity is attributed to a single amino acid residue within the transmembrane domain 2 (TM2) of the β subunit.[1] Specifically, an asparagine residue at position 289 in the β2 subunit (and the homologous position in β3) is essential for high-affinity binding and potentiation by Loreclezole.[1] In contrast, the β1 subunit contains a serine at this position, rendering receptors containing it significantly less sensitive to Loreclezole.[1]
Quantitative Comparison of GABA-A Receptor Potentiation
The following tables summarize the quantitative data on the potentiation of various recombinant GABA-A receptor subtypes by Loreclezole and its alternatives. The data, compiled from multiple electrophysiological studies, highlights the differences in potency (EC50) and efficacy (maximal potentiation) among these modulators.
Table 1: Potentiation of GABA-A Receptor Subtypes by Loreclezole and Etomidate
| Modulator | Receptor Subtype | EC50 (µM) for Potentiation | Maximal Potentiation (% of GABA EC20) | Reference |
| Loreclezole | α6β3γ2 | ~1 | Not explicitly stated | [3] |
| Etomidate | α6β1γ2 | >10 | ~25% | [3] |
| α6β2γ2 | 1.3 ± 0.1 | 226 ± 47% | [3] | |
| α6β3γ2 | 0.7 ± 0.06 | 135 ± 7% | [3] |
Table 2: Direct Activation of α1β2γ2S GABA-A Receptors
| Modulator (Concentration) | Direct Activation (% of 5 µM GABA Response) | Reference |
| Loreclezole (100 µM) | 26% | [4] |
| Propofol (100 µM) | 98% | [4] |
Table 3: Comparative Potentiation of GABA EC20 in Wild-Type Neurons
| Modulator (Concentration) | Mean Potentiation of GABA EC20 | Reference |
| Loreclezole (3 µM) | ~250% | [5] |
| Etomidate (30 µM) | ~300% | [5] |
| Pentobarbital (100 µM) | ~400% | [5] |
Table 4: Pentobarbital Potentiation and Direct Activation of Various GABA-A Receptor Subtypes
| Receptor Subtype | Pentobarbital Potentiation (% of GABA EC20) | Pentobarbital Direct Activation EC50 (µM) | Pentobarbital Max Direct Activation (% of Max GABA) | Reference |
| α1β2γ2s | 236% | 139 | 82% | [6] |
| α2β2γ2s | Not specified | 139 | 82% | [6] |
| α3β2γ2s | Not specified | 204 | 69% | [6] |
| α5β2γ2s | Not specified | 528 | 45% | [6] |
| α6β2γ2s | 536% | 58 | 150-170% | [6] |
Experimental Protocols
The data presented in this guide were primarily obtained using two-electrode voltage-clamp electrophysiology on Xenopus laevis oocytes expressing recombinant human GABA-A receptors or whole-cell patch-clamp recordings from transfected mammalian cell lines.
Recombinant Receptor Expression in Xenopus Oocytes
-
Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually defolliculated after treatment with collagenase to remove the follicular cell layer.
-
cRNA Injection: cRNAs encoding the desired α, β, and γ GABA-A receptor subunits are mixed in a defined ratio (typically 1:1:1) and injected into the oocytes.
-
Incubation: Injected oocytes are incubated for 1-7 days at 16-18°C in Barth's solution to allow for receptor expression and assembly.
Electrophysiological Recording
-
Two-Electrode Voltage Clamp: Oocytes are placed in a recording chamber and continuously perfused with a standard frog Ringer's solution. The oocyte membrane potential is clamped at a holding potential of -50 to -70 mV.
-
Drug Application: GABA (the primary agonist) and the allosteric modulators (Loreclezole, diazepam, etc.) are dissolved in the perfusion solution and applied to the oocyte via a computer-controlled valve system.
-
Data Acquisition: GABA-evoked currents are recorded in the absence and presence of the modulator. To determine the potentiation, a submaximal concentration of GABA (typically EC10-EC20) is co-applied with varying concentrations of the modulator. For direct activation, the modulator is applied in the absence of GABA.
-
Data Analysis: Concentration-response curves are generated, and EC50 and maximal potentiation values are calculated using appropriate pharmacological software.
Visualizing the Molecular and Experimental Landscape
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Caption: GABAA Receptor Signaling Pathway. This diagram illustrates the binding of GABA and allosteric modulators to the GABA-A receptor, leading to chloride channel opening and subsequent neuronal inhibition.
Caption: Experimental Workflow. A flowchart depicting the key steps involved in studying the potentiation of recombinant GABA-A receptors expressed in Xenopus oocytes.
Caption: Loreclezole's β-Subunit Selectivity. This diagram illustrates the differential binding and potentiation of Loreclezole based on the specific β subunit present in the GABA-A receptor complex.
References
- 1. The modulatory action of loreclezole at the gamma-aminobutyric acid type A receptor is determined by a single amino acid in the beta 2 and beta 3 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loreclezole enhances apparent desensitization of recombinant GABAA receptor currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The interaction of the general anesthetic etomidate with the γ-aminobutyric acid type A receptor is influenced by a single amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct activation of GABAA receptors by loreclezole, an anticonvulsant drug with selectivity for the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Loreclezole's In Vitro Actions in In Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo actions of Loreclezole (B39811), a positive allosteric modulator of the GABA-A receptor. Experimental data is presented to validate its mechanism of action and compare its performance with alternative compounds.
In Vitro Profile of Loreclezole: Targeting the GABA-A Receptor
Loreclezole's primary mechanism of action, established through in vitro studies, is the potentiation of GABA-A receptor function.[1][2] This action is highly specific, targeting receptors containing β2 or β3 subunits, while having a significantly lower affinity for those with β1 subunits.[3][4][5] This selectivity is conferred by a single amino acid, asparagine, at position 289 in the β2 subunit (and the homologous position in β3).[4]
At higher concentrations, Loreclezole can directly activate the GABA-A receptor, leading to chloride ion influx independent of GABA.[1] Furthermore, a secondary inhibitory effect has been observed at elevated concentrations, characterized by an increased rate of receptor desensitization, an effect that is not dependent on the specific β-subunit isoform.[3][6] Importantly, Loreclezole's binding site is distinct from that of benzodiazepines.[7][8]
Signaling Pathway of Loreclezole's Action
Caption: Loreclezole allosterically modulates the β2/β3 subunit of the GABA-A receptor, enhancing GABA-mediated chloride influx and neuronal hyperpolarization.
In Vivo Validation: From Bench to Animal Models
The anticonvulsant properties of Loreclezole observed in vitro have been successfully validated in various in vivo animal models. These studies confirm that Loreclezole exhibits a broad-spectrum anticonvulsant profile, comparable to that of barbiturates and benzodiazepines.[7]
Crucially, in vivo experiments utilizing genetically engineered mice with a Loreclezole-insensitive β2 subunit (β2N265S) have provided direct evidence for the in vitro findings. These mice demonstrated a significant reduction in both the sedative and anticonvulsant effects of Loreclezole, underscoring the critical role of the β2 subunit in its pharmacological action.[9] Furthermore, in vivo studies have shown that Loreclezole enhances feed-forward dendritic GABAergic inhibition, contributing to its anticonvulsant effects.[10]
Experimental Workflow for In Vivo Validation
Caption: Experimental workflow comparing the effects of Loreclezole in wild-type and genetically modified mice to validate the role of the β2 subunit.
Comparative Analysis with Alternative GABA-A Receptor Modulators
Loreclezole's mechanism and effects have been compared to several other compounds that modulate the GABA-A receptor.
| Compound | Primary Mechanism of Action | Subunit Selectivity | In Vitro Potentiation of GABA Response | In Vivo Anticonvulsant Activity | Reference |
| Loreclezole | Positive Allosteric Modulator | β2/β3 selective | Potentiates GABA-mediated currents | Broad-spectrum anticonvulsant | [1][4][7] |
| Propofol | Positive Allosteric Modulator & Direct Agonist | β subunit selective | Potentiates GABA, direct activation at high concentrations | Anesthetic, anticonvulsant | [1] |
| Pentobarbital | Positive Allosteric Modulator & Direct Agonist | Non-selective | Potentiates GABA, direct activation | Anticonvulsant, sedative-hypnotic | [7][10] |
| Diazepam | Positive Allosteric Modulator (Benzodiazepine site) | Requires γ subunit | Potentiates GABA | Anxiolytic, anticonvulsant, muscle relaxant | [7] |
| Tracazolate | Positive Allosteric Modulator | Predicted to bind to β+ sites | Potentiates GABA | Anticonvulsant | [11] |
| Valerenic Acid | Positive Allosteric Modulator | β2/β3 subunit-specific | Potentiates GABA | Anxiolytic | [9] |
Logical Relationship: From In Vitro Discovery to In Vivo Confirmation
Caption: The logical flow from in vitro discovery of Loreclezole's mechanism and selectivity to its in vivo validation through anticonvulsant activity and genetic models.
Experimental Protocols
In Vitro Electrophysiology (Whole-Cell Patch Clamp)
-
Cell Culture: Human embryonic kidney (HEK293) cells are transiently transfected with cDNAs encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Recording: Whole-cell voltage-clamp recordings are performed 24-48 hours post-transfection. The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4. The internal pipette solution contains (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, and 2 ATP-Mg, pH adjusted to 7.2.
-
Drug Application: GABA and Loreclezole are applied via a rapid solution exchange system. A concentration-response curve for GABA is first established. Then, the potentiation by various concentrations of Loreclezole on a submaximal GABA concentration (e.g., EC10-EC20) is determined.
In Vivo Anticonvulsant Testing (Pentylenetetrazol Model)
-
Animals: Adult male Swiss-Webster mice are used.
-
Drug Administration: Loreclezole or vehicle is administered intraperitoneally (i.p.) at various doses.
-
Seizure Induction: 30 minutes after drug administration, a convulsant dose of pentylenetetrazol (PTZ; e.g., 85 mg/kg, s.c.) is administered.
-
Observation: Animals are observed for 30 minutes for the presence of clonic and tonic seizures. The latency to the first seizure and the percentage of animals protected from seizures are recorded.
This guide demonstrates the successful translation of in vitro findings on Loreclezole's mechanism of action to its observed in vivo efficacy, providing a clear example of the drug development and validation process.
References
- 1. Direct activation of GABAA receptors by loreclezole, an anticonvulsant drug with selectivity for the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Loreclezole enhances apparent desensitization of recombinant GABAA receptor currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The modulatory action of loreclezole at the gamma-aminobutyric acid type A receptor is determined by a single amino acid in the beta 2 and beta 3 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The modulatory action of loreclezole at the gamma-aminobutyric acid type A receptor is determined by a single amino acid in the beta 2 and beta 3 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Loreclezole inhibition of recombinant alpha1beta1gamma2L GABA(A) receptor single channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo studies on the mechanism of action of the broad spectrum anticonvulsant loreclezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions between loreclezole, chlormethiazole and pentobarbitone at GABAA receptors: functional and binding studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro studies on the broad spectrum anticonvulsant loreclezole in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identifying Drugs that Bind Selectively to Intersubunit General Anesthetic Sites in the α1β3γ2 GABAAR Transmembrane Domain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Loreclezole Hydrochloride vs. Etomidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Loreclezole hydrochloride and etomidate (B1671615), two modulators of the γ-aminobutyric acid type A (GABA-A) receptor. While both compounds enhance GABAergic neurotransmission, their distinct pharmacological profiles, particularly concerning their interaction with different GABA-A receptor subunits and their effects on adrenal steroidogenesis, position them for different therapeutic applications. This comparison synthesizes key experimental findings to inform preclinical and clinical research.
Core Pharmacological Comparison
Loreclezole and etomidate are both positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Their primary mechanism of action involves enhancing the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization. However, their molecular interactions and systemic effects show significant divergence.
Etomidate is a potent intravenous hypnotic agent used for the induction of general anesthesia. Its favorable hemodynamic profile makes it a choice for critically ill or cardiovascularly unstable patients. A major liability of etomidate is its dose-dependent inhibition of adrenal steroidogenesis, which can lead to adrenal suppression.
Loreclezole is primarily characterized as a sedative and anticonvulsant. Notably, it exhibits selectivity for GABA-A receptors containing β2 or β3 subunits. A key distinguishing feature is the absence of reported adrenal suppression, suggesting a more favorable side-effect profile in this regard.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and etomidate based on available experimental data.
Table 1: GABA-A Receptor Binding and Potency
| Parameter | This compound | Etomidate | Experimental System |
| Binding Affinity (IC50) | |||
| Inhibition of [³H]R-mTFD-MPAB Photolabeling | Binds with 5- and 100-fold higher affinity to the α+–β− site than to the β+ and γ+–β− sites[1] | - | α1β3γ2 GABA-A Receptors[1] |
| Inhibition of [³H]azietomidate Photolabeling (in presence of GABA) | - | 2.0 ± 0.1 µM[1] | α1β3γ2 GABA-A Receptors[1] |
| Inhibition of [³H]azietomidate Photolabeling (in presence of bicuculline) | - | 5.5 ± 1.4 µM[1] | α1β3γ2 GABA-A Receptors[1] |
| Potency (EC50) | |||
| Potentiation of GABA-evoked currents | - | 1.5 µM (for potentiation of EC₅ GABA-evoked currents)[2] | Oocyte-expressed α₁β₃γ₂L GABA-A Receptors[2] |
| Amnesic effect (aqueous concentration) | - | 0.25 µM[3] | Mice (contextual fear conditioning)[3] |
Table 2: Adrenal Steroidogenesis Inhibition
| Parameter | This compound | Etomidate | Experimental System |
| 11β-Hydroxylase Inhibition (IC50) | No data available; no clinical reports of adrenal suppression. | 0.99 ± 0.62 nM (for cortisol synthesis)[4] | Human adrenocortical cancer cells (NCI-h295)[4] |
| 11β-Hydroxylase Binding Affinity (Kd) | No data available | ~30 nM[5] | Rat adrenal membranes[5] |
Mechanism of Action at the GABA-A Receptor
Both Loreclezole and etomidate exert their effects by binding to specific sites on the GABA-A receptor, leading to enhanced channel function. Their selectivity for different subunit combinations and binding pockets within the receptor complex underlies their distinct pharmacological profiles.
Adrenal Suppression: A Key Differentiator
A critical distinction between etomidate and Loreclezole is their effect on the adrenal cortex. Etomidate is a potent inhibitor of 11β-hydroxylase, an enzyme crucial for cortisol synthesis. This inhibition can lead to adrenal insufficiency, a significant concern in critically ill patients. In contrast, there is no evidence to suggest that this compound causes adrenal suppression.
References
- 1. Identifying Drugs that Bind Selectively to Intersubunit General Anesthetic Sites in the α1β3γ2 GABAAR Transmembrane Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etomidate and Etomidate Analog Binding and Positive Modulation of γ-Aminobutyric Acid Type A Receptors: Evidence for a State-dependent Cutoff Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the EC50 amnesic concentration of etomidate and its diffusion profile in brain tissue: implications for in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sedative-Hypnotic Binding to 11β-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Loreclezole Hydrochloride's Binding Site: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Loreclezole (B39811) hydrochloride's binding site specificity on the γ-aminobutyric acid type A (GABAA) receptor against other well-known allosteric modulators. By presenting key experimental data and detailed protocols, this document aims to offer a clear perspective on the unique pharmacological profile of Loreclezole.
Introduction to Loreclezole and the GABAA Receptor
Loreclezole is an anticonvulsant drug that exerts its effects by modulating the function of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] The GABAA receptor is a pentameric ligand-gated ion channel composed of various subunits (e.g., α, β, γ), and the specific subunit composition determines its pharmacological properties.[2][3] Loreclezole acts as a positive allosteric modulator, meaning it enhances the effect of GABA without directly activating the receptor itself.[4][5] Its binding specificity, particularly its preference for certain β subunits, distinguishes it from many other GABAA receptor modulators.[2][6]
Comparative Analysis of Binding Specificity
To understand the specificity of Loreclezole's binding site, it is essential to compare it with other compounds that target the GABAA receptor. This guide focuses on a comparison with benzodiazepines (e.g., diazepam) and other modulators like propofol (B549288) and etomidate, which also interact with the receptor but at different or overlapping sites.
Quantitative Data on Binding and Potentiation
The following table summarizes the key quantitative data for Loreclezole and comparable compounds, highlighting their affinity for different GABAA receptor subunit compositions.
| Compound | Target Site on GABAA Receptor | Subunit Specificity | Affinity (Ki) / Potency (EC50) | Functional Effect |
| Loreclezole hydrochloride | Transmembrane Domain (TMD) at the β+/α- interface[7][8] | High selectivity for β2 and β3 subunits over β1 (>300-fold)[2][6] | Potentiation EC50: ~1 µM for β2/β3-containing receptors[6] | Positive allosteric modulator[4] |
| Diazepam | Extracellular Domain (ECD) at the α+/γ- interface[7][9] | Requires α and γ subunits; specificity varies with α subunit type[10] | Ki: Varies by α subunit (e.g., high affinity for α1, α2, α3, α5)[11] | Positive allosteric modulator[12] |
| Propofol | Transmembrane Domain (TMD), with proposed sites at β+/α- and other interfaces[3][12] | Shows some preference for β subunits[12] | EC50 for direct activation: ~100 µM[12] | Positive allosteric modulator and direct agonist at high concentrations[12] |
| Etomidate | Transmembrane Domain (TMD) at the β+/α- interface[3][7] | Shows preference for β2 and β3 subunits[13] | Potentiation EC50: ~30 µM[13] | Positive allosteric modulator[3] |
Experimental Protocols
The data presented above are derived from key experimental techniques designed to probe the binding and function of GABAA receptor modulators.
Radioligand Binding Assays
This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure the displacement of a radiolabeled ligand from the GABAA receptor by Loreclezole or a comparator compound.
-
Methodology:
-
Membrane Preparation: Membranes from cells (e.g., HEK293) expressing specific recombinant GABAA receptor subtypes (e.g., α1β1γ2, α1β2γ2, α1β3γ2) are prepared.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand that binds to the site of interest (e.g., [3H]flunitrazepam for the benzodiazepine (B76468) site, or a radiolabeled channel blocker like [35S]TBPS for the pore).
-
Competition: A range of concentrations of the unlabeled test compound (e.g., Loreclezole) is added to compete with the radiolabeled ligand for binding.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This is a functional assay to measure the effect of a compound on the ion channel activity of the GABAA receptor.
-
Objective: To quantify the potentiation of GABA-induced chloride currents by Loreclezole and other modulators.
-
Methodology:
-
Oocyte Expression: cRNAs encoding the desired GABAA receptor subunits are injected into Xenopus laevis oocytes. The oocytes are incubated for several days to allow for receptor expression on the cell surface.
-
Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential.
-
Drug Application: A sub-maximal concentration of GABA (e.g., EC10-EC20) is applied to elicit a baseline chloride current. Subsequently, GABA is co-applied with various concentrations of the test compound (e.g., Loreclezole).
-
Data Measurement: The peak current amplitude in the presence of the modulator is measured and compared to the baseline GABA current.
-
Data Analysis: A concentration-response curve is generated, and the EC50 (the concentration of the modulator that produces 50% of the maximal potentiation) is calculated.
-
Visualizing Pathways and Workflows
GABAA Receptor Signaling and Modulator Binding Sites
The following diagram illustrates the structure of a typical αβγ GABAA receptor and the distinct binding sites for GABA, benzodiazepines, and Loreclezole.
Caption: GABAA receptor with distinct allosteric modulator binding sites.
Experimental Workflow for Assessing Binding Specificity
The logical flow for determining the binding specificity of a compound like Loreclezole is depicted below.
Caption: Workflow for determining GABAA receptor modulator specificity.
Conclusion
The experimental evidence strongly indicates that this compound possesses a highly specific binding site on the GABAA receptor. Its potentiation of GABAergic currents is critically dependent on the presence of either the β2 or β3 subunit, a property conferred by a single amino acid residue within the transmembrane domain.[2][6] This contrasts sharply with benzodiazepines, which bind to a completely different site at the extracellular α/γ subunit interface, and with other modulators like propofol, which may have a broader interaction profile within the transmembrane domains.[7][12] This distinct mechanism of action underscores the potential for developing highly selective therapeutic agents that can target specific populations of GABAA receptors, thereby offering improved efficacy and potentially reduced side effects.
References
- 1. Molecular mechanisms of antiseizure drug activity at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | GABAA Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The modulatory action of loreclezole at the gamma-aminobutyric acid type A receptor is determined by a single amino acid in the beta 2 and beta 3 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. GABAA receptor - Wikipedia [en.wikipedia.org]
- 10. The GABAA Receptor α+β− Interface: A Novel Target for Subtype Selective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Direct activation of GABAA receptors by loreclezole, an anticonvulsant drug with selectivity for the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Modulatory Action of Loreclezole Hydrochloride on GABA-A Receptors
This guide provides a comprehensive comparison of Loreclezole (B39811) hydrochloride's performance with other allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor. The information is intended for researchers, scientists, and drug development professionals to facilitate the replication of published findings.
Mechanism of Action
Loreclezole is a subtype-selective positive allosteric modulator of GABA-A receptors, demonstrating a preference for receptors containing β2 or β3 subunits.[1] This selectivity is conferred by a single amino acid residue within these subunits.[1] In addition to its potentiating effects, loreclezole also exhibits a secondary inhibitory action by enhancing the apparent desensitization of the receptor, a characteristic that is not dependent on the β-subunit subtype.[2]
Comparative Performance Data
The following tables summarize the quantitative data from published electrophysiological and binding studies, comparing the effects of Loreclezole with other well-known GABA-A receptor modulators.
Table 1: Electrophysiological Comparison of GABA-A Receptor Modulators
| Compound | Concentration | Receptor Subtype | Effect on GABA-Evoked Currents | Reference |
| Loreclezole | 3 µM | Wild-type Purkinje neurons | Potentiation of GABA EC20 response | [3] |
| 100 µM | α1β2γ2S | Induces inward Cl- current (26% of 5 µM GABA) | [4] | |
| Etomidate | 30 µM | Wild-type Purkinje neurons | Potentiation of GABA EC20 response | [3] |
| Pentobarbital | 100 µM | Wild-type Purkinje neurons | Potentiation of GABA EC20 response | [3] |
| Propofol | 100 µM | α1β2γ2S | Induces inward Cl- current (98% of 5 µM GABA) | [4] |
| Diazepam | 20 nM | Mouse spinal cord neurons | Increased mean open time of GABA (2 µM)-evoked single-channel currents | [5] |
| Phenobarbital (B1680315) | 500 µM | Mouse spinal cord neurons | Increased mean open time of GABA (2 µM)-evoked single-channel currents | [5] |
Table 2: Comparison of Modulator Effects on [35S]TBPS Binding
| Compound | Concentration | Preparation | Effect on [35S]TBPS Binding | Reference |
| Loreclezole | 5 µM | Rat cortical membranes | Increased binding by up to 28% | [4] |
| 50-100 µM | Rat cortical membranes | Inhibition of binding | [4] | |
| IC50 | Human cortex | 1.8 ± 0.2 µM | [6] | |
| IC50 | Rat cortex | 1.7 ± 0.1 µM | [6] | |
| Propofol | 10 µM | Rat cortical membranes | Increased binding by up to 80% | [4] |
| 50-100 µM | Rat cortical membranes | Inhibition of binding | [4] | |
| Diazepam | High concentrations | Rat cortical membranes | Increased binding, no inhibition | [4] |
| Pentobarbital | IC50 | Human cortex | 32 ± 1 µM | [6] |
| IC50 | Rat cortex | 35 ± 1 µM | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to aid in the replication of these results.
Whole-Cell Electrophysiology in Xenopus Oocytes
This protocol is adapted from studies investigating the direct activation of recombinant GABA-A receptors.[4][7]
-
Receptor Expression:
-
Human recombinant GABA-A receptor subunits (e.g., α1, β2, γ2S) are expressed in Xenopus laevis oocytes by microinjection of cRNAs.
-
Oocytes are incubated for 2-7 days to allow for receptor expression.
-
-
Recording Setup:
-
Two-electrode voltage-clamp technique is employed.
-
Oocytes are placed in a recording chamber and perfused with a standard saline solution (e.g., 100 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.6).
-
Glass microelectrodes are filled with a suitable intracellular solution (e.g., 3 M KCl).
-
-
Data Acquisition:
-
The oocyte membrane is clamped at a holding potential of -40 mV to -70 mV.
-
GABA and test compounds are applied via the perfusion system.
-
Inward chloride currents are recorded in response to agonist and modulator application.
-
Data is acquired and analyzed using appropriate software to determine current amplitudes and kinetics.
-
[35S]t-Butylbicyclophosphorothionate ([35S]TBPS) Binding Assay
This protocol is based on methods used to assess the allosteric modulation of the GABA-A receptor ionophore.[4][6]
-
Membrane Preparation:
-
Rat cortical or human brain tissue is homogenized in a buffered solution.
-
The homogenate is centrifuged to obtain a crude membrane pellet (P2 fraction).
-
The membranes are washed extensively to remove endogenous GABA.
-
-
Binding Assay:
-
Aliquots of the membrane preparation (approximately 50 µg of protein) are incubated with [35S]TBPS (e.g., 2 nM) in a Tris/NaBr buffer (50 mM Tris-citrate, 0.2 M NaBr, pH 7.4).
-
The incubation is carried out in the presence and absence of various concentrations of test compounds (Loreclezole, propofol, etc.).
-
Non-specific binding is determined in the presence of a high concentration of a competing ligand, such as picrotoxin (B1677862) (10 µM) or unlabeled TBPS (5 µM).
-
Incubation is typically performed for 90-120 minutes at 25°C.
-
-
Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
IC50 values are determined from concentration-response curves.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the modulatory action of Loreclezole on GABA-A receptors.
Caption: Signaling pathway of GABA-A receptor modulation.
Caption: Experimental workflow for electrophysiology.
Caption: Workflow for [35S]TBPS binding assay.
References
- 1. pnas.org [pnas.org]
- 2. Loreclezole enhances apparent desensitization of recombinant GABAA receptor currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct activation of GABAA receptors by loreclezole, an anticonvulsant drug with selectivity for the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential regulation of gamma-aminobutyric acid receptor channels by diazepam and phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of [35S]t-butylbicyclophosphorothionate ([35S]TBPS) binding to GABAA receptors in postmortem human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voltage clamp recordings from Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Loreclezole Hydrochloride in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Loreclezole hydrochloride, ensuring adherence to safety protocols and regulatory standards.
Understanding this compound
This compound is a subtype-selective GABA-A receptor modulator used in neuroscience research.[1] While its primary function is as a research compound, its disposal requires the same diligence as any other laboratory chemical.
Core Principles of Chemical Waste Disposal
The disposal of this compound should align with established guidelines for laboratory chemical waste management. The fundamental principles include:
-
Waste Minimization: Whenever possible, aim to reduce the volume of chemical waste generated. This can be achieved by ordering the smallest necessary quantities and avoiding expired stock.[2]
-
Proper Containment: Use appropriate, clearly labeled, and sealed containers for all chemical waste.[2][3]
-
Segregation of Waste: Do not mix incompatible waste streams. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[4]
-
Avoid Improper Disposal Routes: Never dispose of chemical waste down the drain or by evaporation in a fume hood.[3][5] All hazardous waste should be managed through a designated hazardous waste collection program.[5]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the safe disposal of this compound.
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Containment of Solid Waste:
-
Decontamination of Empty Containers:
-
If the original container is to be disposed of, it must be triple-rinsed with a suitable solvent capable of removing the residue.[5] The rinsate should be collected and treated as hazardous waste.
-
After triple-rinsing, deface or remove all labels from the empty container before disposing of it as regular trash.[5]
-
-
Labeling of Waste Containers:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the date when the waste was first added to the container.
-
-
Storage of Chemical Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.
-
Follow all institutional and local regulations for the collection and transportation of chemical waste.
-
Quantitative Data for Waste Management
The following table summarizes key quantitative limits and storage times for hazardous waste in a laboratory setting. These are general guidelines and may vary based on local regulations.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume per SAA | 55 gallons | [2][5] |
| Maximum Acutely Toxic Waste per SAA | 1 quart (liquid) or 1 kilogram (solid) | [2] |
| Maximum Storage Time in SAA | 12 months (if accumulation limits are not exceeded) | [2] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | GABAA Receptors | Tocris Bioscience [tocris.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. biocrick.com [biocrick.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Loreclezole Hydrochloride
For Immediate Implementation: This document outlines essential personal protective equipment (PPE), handling protocols, and disposal procedures for Loreclezole hydrochloride, a selective GABAA receptor modulator for research applications. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. This information is compiled from safety data sheets and best practices for handling potent chemical compounds.
| PPE Category | Specification | Purpose |
| Hand Protection | Double gloving with chemotherapy-tested nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed regularly. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes and airborne particles.[1][2][3] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher, especially when handling the powder form or if there is a risk of aerosolization.[4] | Prevents inhalation of the compound.[5] |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[2][3] | Protects against contamination of clothing and skin.[2][3] |
Operational Plan for Handling this compound
This step-by-step guide provides a clear workflow for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a dry, well-ventilated area.[5]
-
Recommended long-term storage is at -20°C, with short-term storage at 2-8°C.[5]
-
The storage area should be clearly marked with appropriate hazard signs.
2. Preparation and Handling:
-
All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[3]
-
Before handling, ensure all required PPE is donned correctly.
-
Wash hands thoroughly before putting on gloves and after removing them.[2][3]
-
Avoid creating dust when handling the solid compound.[5]
-
Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate it after use.
3. Accidental Release Measures:
-
In case of a spill, evacuate the area and prevent further leakage if it is safe to do so.[1][5]
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.[1][5]
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[5]
-
For liquid spills, absorb the material with an inert substance and place it in a sealed container.
-
Do not let the product enter drains.[5]
4. First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[1]
-
Skin Contact: Immediately wash the affected area with plenty of water. Remove contaminated clothing.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
5. Disposal Plan:
-
Dispose of this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) as hazardous waste.
-
All disposable PPE should be placed in a sealed bag and disposed of according to institutional and local regulations for hazardous chemical waste.[3]
-
Contaminated sharps should be placed in a designated sharps container.[3]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
